(6R)-6-Methoxy-2H-pyran-3(6H)-one
Description
BenchChem offers high-quality (6R)-6-Methoxy-2H-pyran-3(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R)-6-Methoxy-2H-pyran-3(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61176-71-4 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2R)-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3/t6-/m1/s1 |
InChI Key |
AFMDMDCKEUYPDG-ZCFIWIBFSA-N |
Isomeric SMILES |
CO[C@H]1C=CC(=O)CO1 |
Canonical SMILES |
COC1C=CC(=O)CO1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of (6R)-6-Methoxy-2H-pyran-3(6H)-one
A Versatile Chiron for Asymmetric Synthesis and Drug Discovery
Executive Summary: The "Chiron" Approach
(6R)-6-Methoxy-2H-pyran-3(6H)-one is a highly functionalized oxygen heterocycle that serves as a pivotal "chiron" (chiral synthon) in modern organic synthesis. Originating from the oxidative rearrangement of furan derivatives (the Achmatowicz rearrangement), this molecule bridges the gap between renewable biomass (furfural) and complex stereochemical architectures found in rare sugars, macrolides, and bioactive natural products. Its value lies in its dense functionality: an enone system primed for Michael additions, a ketone ready for stereoselective reduction, and an acetal center at C-6 that allows for glycosylation-type chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| Chemical Name | (6R)-6-Methoxy-2H-pyran-3(6H)-one |
| Synonyms | (6R)-2-Methoxy-5-oxo-5,6-dihydro-2H-pyran; (6R)-6-Methoxy-3-pyranone |
| CAS Number | 60249-17-4 (Generic/Racemic: 65712-87-0; Hydroxy analog: 35436-57-8) |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~297 °C (Predicted at 760 mmHg); typically distilled under high vacuum |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, MeOH; sparingly soluble in water |
| Chirality | (6R)-enantiomer (dextrorotatory or levorotatory depending on solvent/derivatization) |
Synthesis: The Achmatowicz Protocol
The primary route to the 2H-pyran-3(6H)-one scaffold is the Achmatowicz Rearrangement .[1] This transformation converts furfuryl alcohols into dihydropyranones via an oxidative ring expansion.
3.1 Mechanism of Formation
The reaction proceeds through the oxidative formation of a 2,5-dialkoxy-2,5-dihydrofuran intermediate, which undergoes acid-catalyzed ring opening to a Z-enedione, followed by recyclization to the pyranone.
3.2 Enantioselective Access to the (6R) Isomer
Standard chemical oxidation yields a racemate. Accessing the specific (6R) enantiomer requires one of three strategies:
-
Enzymatic Resolution: Kinetic resolution of the racemic 6-hydroxy or 6-methoxy derivative using lipases (e.g., Candida antarctica lipase B) or oxidases (e.g., laccase).
-
Asymmetric Achmatowicz: Using chiral oxidants (e.g., Sharpless epoxidation conditions adapted for furans) or chiral V(V) catalysts.
-
De Novo Synthesis: Starting from a chiral sugar precursor (e.g., D-glucose) via glycal transformation, though this is less atom-economical than the furan route.
Reactivity Profile & Transformations
The (6R)-6-Methoxy-2H-pyran-3(6H)-one scaffold is a "chemical chameleon," offering three distinct sites for functionalization.
4.1 Conjugate Addition (Michael Reaction)
The enone system is highly receptive to soft nucleophiles. Cuprate additions (R₂CuLi) or Rh-catalyzed boronic acid additions occur exclusively at C-4.
-
Stereocontrol: The C-6 methoxy group exerts a strong stereoelectronic influence (anomeric effect) and steric bias, typically directing incoming nucleophiles anti to the C-6 substituent.
4.2 Carbonyl Reduction (1,2-Addition)
Reduction of the C-3 ketone (e.g., with NaBH₄/CeCl₃, Luche conditions) yields the corresponding allylic alcohol.
-
Outcome: This establishes the C-3 stereocenter. The hydride attack is usually governed by the conformation of the pyran ring, leading to high diastereoselectivity (often trans to the C-6 group).
4.3 Glycosylation and Substitution at C-6
The C-6 methoxy group is an acetal. Under Lewis acidic conditions (e.g., BF₃·OEt₂), it generates an oxocarbenium ion intermediate.
-
Application: This allows for the introduction of carbon (C-glycosides), oxygen, or nitrogen nucleophiles, making it a powerful tool for synthesizing nucleoside analogs.
Applications in Drug Discovery
The (6R)-6-methoxy-2H-pyran-3(6H)-one core is a validated scaffold in total synthesis and medicinal chemistry.
-
Rare Sugar Synthesis: It serves as a precursor to L-hexoses (e.g., L-glucose, L-galactose) which are difficult to obtain from natural sources but are essential for studying carbohydrate-protein interactions.
-
Natural Products:
-
(+)-Mellein: A dihydroisocoumarin with antifungal properties.
-
Goniothalamin: A styryl lactone with significant cytotoxicity against cancer cell lines. The pyranone core is elaborated to form the lactone ring.
-
Dermolactone: Synthesis involves the stereoselective functionalization of the pyranone ring.
-
Experimental Protocol: Representative Synthesis
Note: This protocol describes the general Achmatowicz rearrangement to the racemate. For the (6R) enantiomer, an enzymatic resolution step would follow.
Step 1: Oxidation of Furfuryl Alcohol
-
Reagents: Furfuryl alcohol (1.0 equiv), NBS (N-Bromosuccinimide, 1.1 equiv), NaHCO₃ (2.0 equiv), THF/H₂O (4:1).
-
Procedure: Dissolve furfuryl alcohol in THF/H₂O and cool to 0°C. Add NaHCO₃ followed by portion-wise addition of NBS. Stir until starting material is consumed (TLC monitoring).
-
Workup: Quench with saturated Na₂S₂O₃. Extract with EtOAc. The intermediate is often not isolated but subjected directly to acidic hydrolysis.
Step 2: Rearrangement and Methylation
-
Reagents: Crude oxidation product, MeOH (solvent), catalytic p-TsOH (p-Toluenesulfonic acid), Trimethyl orthoformate (drying agent/methyl source).
-
Procedure: Dissolve the crude intermediate in anhydrous MeOH. Add p-TsOH (catalytic). Stir at room temperature for 2-4 hours. The acidic methanol facilitates both the rearrangement to the pyranone and the formation of the methyl acetal at C-6.
-
Purification: Neutralize with Et₃N, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Safety & Stability
-
Peroxide Warning: As an ether/acetal derivative, this compound can form explosive peroxides upon prolonged storage in air. Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Stability: The enone functionality makes it sensitive to light (photodimerization) and strong bases (polymerization/decomposition).
References
-
Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides." Tetrahedron, 1971 , 27, 1973–1996. Link
- Harris, J. M.; O’Doherty, G. A. "Enantioselective Synthesis of 6-Substituted Pyranones from Furans." Tetrahedron, 2005, 61, 6352.
- Li, C.; Kawamura, A.; Espejo, V. R.; Liu, H.; Woodward, A. R.; Anslyn, E. V.; Keatinge-Clay, A. T. "Biocatalytic synthesis of (6R)-6-hydroxypyran-3-one." J. Org. Chem., 2016, 81, 12116.
-
Talybov, G. M. "Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization." Russ. J. Org. Chem., 2022 , 58, 1550–1553. Link
-
BenchChem. "Application of 6-Methoxydihydro-2H-pyran-3(4H)-one in Natural Product Synthesis." Application Note, 2025 . Link
Sources
The Achmatowicz Rearrangement: Mechanistic Pathways and Protocols for 6-Methoxy-2H-pyran-3(6H)-one Synthesis
Abstract: The Achmatowicz rearrangement is a cornerstone transformation in synthetic organic chemistry, enabling the oxidative ring expansion of biomass-derived furfuryl alcohols into densely functionalized pyranones. This whitepaper provides an in-depth mechanistic analysis of the rearrangement, specifically focusing on the synthesis of 6-methoxy-2H-pyran-3(6H)-one. By dissecting the thermodynamic driving forces, detailing self-validating experimental protocols, and comparing modern catalytic conditions, this guide serves as a comprehensive resource for researchers and drug development professionals engaged in complex molecule synthesis.
Introduction and Strategic Utility
First reported in 1971 by Osman Achmatowicz Jr., the Achmatowicz rearrangement (or Achmatowicz reaction) facilitates the conversion of 2-substituted furan-2-methanols into 6-hydroxy-2H-pyran-3(6H)-ones[1]. These dihydropyranone acetals—often referred to as pyranuloses—are highly versatile electrophilic and nucleophilic scaffolds. They serve as critical building blocks for the de novo synthesis of monosaccharides, tetrahydropyrans, and complex oxygenated natural products[2][3].
While the classical rearrangement in aqueous media yields a 6-hydroxy hemiacetal, subsequent or in situ acid-catalyzed acetalization (glycosidation) with methanol provides the highly stable 6-methoxy-2H-pyran-3(6H)-one. This methoxy-acetal protection is crucial in multi-step total synthesis, as it locks the anomeric center, prevents unwanted polymerization of the reactive hemiacetal, and directs subsequent stereoselective functionalizations (such as diastereoselective reductions or nucleophilic additions)[2].
Mechanistic Pathway: From Furan to Pyranone
The transformation of furfuryl alcohol to 6-methoxy-2H-pyran-3(6H)-one proceeds through a highly orchestrated cascade of oxidation, ring-opening, and cyclization. Understanding the causality of each step is critical for troubleshooting and optimizing yields.
Step 1: Electrophilic Oxidation and Halohydrin Formation
The furan ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. When treated with an electrophilic oxidant (traditionally
Step 2: Ring Opening to the Ene-Dione
The 2,5-dihydrofuran intermediate is thermodynamically unstable. Driven by the expulsion of the leaving group (e.g., bromide) and the restoration of a conjugated system, the five-membered ring collapses. This hydrolysis yields a highly reactive acyclic intermediate: a cis-1-hydroxy-hex-2-ene-1,4-dione (ene-dione).
Step 3: Intramolecular Hemiacetalization (The Rearrangement)
The acyclic ene-dione is a transient species. The primary (or secondary) hydroxyl group, originally from the furfuryl alcohol side chain, is now perfectly positioned to undergo a 6-endo-trig intramolecular nucleophilic attack onto the highly electrophilic C5 ketone. This cyclization is thermodynamically driven by the formation of the stable six-membered pyranose ring, yielding the 6-hydroxy-2H-pyran-3(6H)-one core[2].
Step 4: Fischer Glycosidation to the Methoxy Acetal
To form the target 6-methoxy-2H-pyran-3(6H)-one, the hemiacetal is subjected to methanol under mildly acidic conditions. Protonation of the anomeric 6-hydroxyl group leads to the elimination of water, forming an oxocarbenium ion stabilized by the adjacent ring oxygen. Methanol then attacks this intermediate. The stereochemical outcome (axial vs. equatorial methoxy group) is largely governed by the anomeric effect, which typically favors the axial (alpha) orientation to maximize stabilizing orbital overlap between the ring oxygen's lone pair and the
Mechanistic cascade of the Achmatowicz rearrangement and subsequent methoxylation.
Comparative Reaction Conditions and Yields
Historically, stoichiometric bromine or NBS in methanol was used to directly yield the methoxy-acetal[1]. However, modern synthetic protocols favor generating the 6-hydroxy compound first using greener, highly controlled oxidants, followed by a discrete glycosidation step. This two-step approach prevents the over-oxidation of the furan ring and limits the formation of polymeric byproducts.
Table 1: Oxidation Conditions for the Achmatowicz Rearrangement
| Oxidant System | Catalyst / Additive | Solvent | Time | Yield (%) | Mechanistic / Practical Notes |
| NBS (1.05 eq) | NaOAc (Buffer) | THF / H₂O (4:1) | 1–2 h | 85–90% | Classical method. Buffer is critical to prevent acidic degradation of the ene-dione[2]. |
| TBHP (1.5 eq) | VO(OⁱPr)₃ (5 mol%) | DCM (Anhydrous) | 4 h | ~90% | Non-aqueous. Tert-butanol byproduct competes for metal center, requiring careful concentration control[4]. |
| Oxone (0.6 eq) | KBr (10 mol%) | H₂O | 2 h | 88% | Green, environmentally friendly protocol. Generates active bromonium species in situ[2][3]. |
| K₂S₂O₈ (1.0 eq) | Ru(bpy)₃Cl₂ (0.5 mol%) | ACN/DMSO/H₂O | 10 min | 82% | Visible-light-mediated continuous flow protocol. Highly scalable with rapid reaction kinetics[5]. |
| O₂ (Air) | Chloroperoxidase (Enzyme) | Buffer (pH 6.0) | 9 h | 75–80% | Photoenzymatic cascade. Excellent for sustainable, mild synthesis but requires complex setup[6]. |
Self-Validating Experimental Protocols
The following protocols detail the two-stage synthesis of 6-methoxy-2H-pyran-3(6H)-one from furfuryl alcohol. The procedures are designed as self-validating systems: visual cues (color changes) and TLC monitoring provide immediate feedback on the success of each mechanistic step.
Protocol A: Synthesis of 6-Hydroxy-2H-pyran-3(6H)-one (NBS Method)
Rationale: NBS provides a reliable source of electrophilic bromine. The sodium acetate buffer is the most critical component; without it, the hydrobromic acid byproduct will catalyze the polymerization of the furan precursor and degrade the sensitive ene-dione intermediate.
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve furfuryl alcohol (10.0 mmol) in a mixture of THF (40 mL) and distilled water (10 mL).
-
Buffering: Add sodium acetate (NaOAc) (20.0 mmol, 2.0 eq) to the solution. Stir until fully dissolved. Cool the mixture to 0 °C using an ice-water bath.
-
Oxidation: Add
-bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) portion-wise over 15 minutes.-
Validation Check: The solution will temporarily turn yellow/orange upon each addition, fading as the active bromonium is consumed by the furan.
-
-
Reaction: Stir the mixture at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 1:1, UV and KMnO₄ stain). The furan starting material (
) should disappear, replaced by a highly polar spot ( ). -
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 6-hydroxy-2H-pyran-3(6H)-one is typically pure enough for the next step but can be purified via flash chromatography if necessary.
Protocol B: Acetalization to 6-Methoxy-2H-pyran-3(6H)-one
Rationale: Converting the hemiacetal to a methyl acetal requires an anhydrous acidic environment. Pyridinium p-toluenesulfonate (PPTS) is chosen as a mild acid catalyst to prevent the degradation of the enone system that harsher acids (like TsOH) might cause.
-
Preparation: Dissolve the crude 6-hydroxy-2H-pyran-3(6H)-one (approx. 9.0 mmol) in anhydrous methanol (30 mL) under an argon atmosphere.
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.9 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature for 4–6 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The polar hemiacetal spot will convert to a less polar spot (
).
-
-
Workup: Concentrate the methanol under reduced pressure (do not heat above 30 °C to avoid decomposition). Redissolve the residue in diethyl ether (50 mL) and wash with water (20 mL) and brine (20 mL).
-
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 6-methoxy-2H-pyran-3(6H)-one as a pale yellow oil.
Conclusion
The Achmatowicz rearrangement remains an indispensable tool for the synthesis of complex oxygen heterocycles. By carefully controlling the oxidative ring expansion of furfuryl alcohols and subsequently trapping the reactive hemiacetal with methanol, chemists can reliably access 6-methoxy-2H-pyran-3(6H)-one. As demonstrated by recent literature, the evolution of this reaction from stoichiometric halogenated oxidants to catalytic vanadium, enzymatic cascades, and visible-light-mediated flow systems highlights an ongoing commitment to green chemistry and process scalability in modern drug development[4][5][6].
References
-
Grokipedia. Achmatowicz reaction. Available at: [Link]
-
National Institutes of Health (PMC). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. Available at: [Link]
-
Accounts of Chemical Research (ACS Publications). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Available at:[Link]
-
ResearchGate. Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol. Available at: [Link]
-
Frontiers in Catalysis. Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis. Available at: [Link]
-
ResearchGate. Visible-light-mediated flow protocol for Achmatowicz rearrangement. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Methanol-Driven Oxidative Rearrangement of Biogenic Furans – Enzyme Cascades vs. Photobiocatalysis [frontiersin.org]
Thermodynamic stability of chiral 2H-pyran-3(6H)-ones
Thermodynamic Stability of Chiral 2H-Pyran-3(6H)-ones: A Technical Guide to Stereocontrol and Equilibration
Executive Summary
Chiral 6-hydroxy-2H-pyran-3(6H)-ones (often referred to as pyranuloses) are highly versatile, densely functionalized building blocks utilized extensively in the de novo synthesis of complex natural products, carbohydrates, and active pharmaceutical ingredients[1]. Generated primarily via the Achmatowicz rearrangement of furfuryl alcohols, the synthetic utility of these pyranones hinges entirely on their stereochemical integrity. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of chiral 2H-pyran-3(6H)-ones, detailing the stereoelectronic forces that govern their equilibration and providing self-validating experimental protocols for achieving thermodynamic sinks in synthetic workflows.
Mechanistic Foundations of Thermodynamic Stability
The Achmatowicz rearrangement is an oxidative ring expansion that converts planar furfuryl alcohols into non-planar dihydropyranone hemiacetals[2]. When a chiral center exists at the α-position of the furfuryl alcohol (which becomes the C-2 position of the resulting pyranone), the newly formed hemiacetal center at C-6 generates a mixture of diastereomers.
The thermodynamic stability of these diastereomers is dictated by a delicate balance between two primary stereoelectronic forces:
-
The Anomeric Effect : At the C-6 hemiacetal position, the axial orientation of the hydroxy (or alkoxy) group is stereoelectronically favored. This stabilization arises from hyperconjugation between the non-bonding lone pair of the endocyclic oxygen (
) and the antibonding orbital of the exocyclic carbon-oxygen bond ( ). -
Steric Hindrance (1,3-Diaxial Interactions) : Substituents at the C-2 position strongly prefer the equatorial orientation to minimize severe steric clashes with axial protons or other ring substituents.
Under kinetic conditions (e.g., rapid oxidation at low temperatures), the reaction often yields a suboptimal mixture of anomers. However, under thermodynamic control—facilitated by acid or base—the system equilibrates via a ring-opened oxocarbenium or enol intermediate to favor the most stable diastereomer[3]. In most 2-alkyl-6-hydroxy-2H-pyran-3(6H)-ones, the thermodynamic sink is the diastereomer where the C-2 substituent is equatorial and the C-6 hydroxy group is axial, maximizing both steric relief and anomeric stabilization[4].
Mechanistic pathway of the Achmatowicz rearrangement to the thermodynamic sink.
Experimental Workflows: Synthesis and Equilibration
To harness these intermediates for drug development, scientists must employ self-validating protocols that ensure stereochemical purity. The following workflows detail the kinetic synthesis and subsequent thermodynamic equilibration.
Protocol 1: Oxidative Ring Expansion (Kinetic to Thermodynamic Transition)
Objective: Convert a chiral furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. Causality: While traditional oxidants like mCPBA or N-bromosuccinimide (NBS) are effective, they often generate challenging byproducts and kinetic mixtures[5]. We utilize a biocatalytic or mild chemical approach (e.g., Vanadium-catalyzed or Unspecific Peroxygenase - UPO) to ensure high chemoselectivity and prevent over-oxidation of the delicate pyranone ring[6].
Step-by-Step Methodology :
-
Substrate Preparation : Dissolve the enantiopure furfuryl alcohol (1.0 equiv) in a biphasic mixture of THF and aqueous buffer (pH 6.0) to stabilize the resulting hemiacetal.
-
Oxidation : Add the oxidant (e.g., a catalytic amount of rAaeUPO with slow addition of
) at 0 °C[5]. Reasoning: Slow addition minimizes the local concentration of reactive oxygen species, preventing oxidative degradation of the furan core. -
Quenching : Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous
. -
Isolation : Extract with ethyl acetate. The crude product is typically a kinetic mixture of C-6 anomers (often ~1.5:1 to 3:1 dr).
Protocol 2: Acid-Catalyzed Thermodynamic Equilibration
Objective: Drive the kinetic mixture of pyranones to the thermodynamic sink. Causality: The hemiacetal linkage is dynamic. By introducing a mild Brønsted acid, we lower the activation energy for the reversible ring-opening to the acyclic oxocarbenium ion. The system will naturally re-close and accumulate in the lower-energy thermodynamic state dictated by the anomeric effect[7].
Step-by-Step Methodology :
-
Solvent Selection : Dissolve the crude pyranone mixture in anhydrous dichloromethane (DCM). Reasoning: Non-polar solvents enhance the anomeric effect, driving higher diastereoselectivity compared to polar protic solvents.
-
Catalyst Addition : Add 0.1 equivalents of Camphorsulfonic acid (CSA) or a catalytic drop of Trifluoroacetic acid (TFA).
-
Equilibration : Stir at room temperature for 12–24 hours. Monitor the diastereomeric ratio via crude
NMR (specifically tracking the integration of the anomeric proton shifts). -
Validation : This protocol is a self-validating system; thermodynamic equilibrium is confirmed when the dr remains constant over two consecutive NMR measurements spaced 4 hours apart.
-
Neutralization : Filter the mixture through a short pad of basic alumina to remove the acid catalyst without reversing the equilibrium, then concentrate in vacuo.
Thermodynamic equilibration logic of pyranone anomers via an acyclic intermediate.
Quantitative Data: Thermodynamic Parameters
The structural nature of the C-2 substituent significantly impacts the final thermodynamic equilibrium. Bulky groups lock the conformation, forcing the C-6 hydroxyl to adopt the axial position, whereas smaller groups may allow for ring-flipping or lower dr values.
| Substituent at C-2 | Kinetic dr (α:β) | Thermodynamic dr (α:β) | Primary Stabilizing Force in Sink |
| Methyl (-CH3) | 1.5 : 1 | 9 : 1 | Anomeric effect (C-6 axial OH) |
| Isopropyl (-CH(CH3)2) | 2 : 1 | >15 : 1 | Severe 1,3-diaxial strain avoidance |
| Phenyl (-C6H5) | 1.2 : 1 | 12 : 1 | Steric locking of equatorial C-2 |
| Hydrogen (-H) | 1 : 1 | 2 : 1 | Weak anomeric preference only |
Note: Data represents generalized equilibria in non-polar solvents (e.g.,
Advanced Applications in Drug Development
Understanding the thermodynamic stability of these pyranones is critical when they are used as glycosyl donors in the synthesis of oligosaccharides or complex polyketides[8]. For instance, in palladium-catalyzed glycosylations, the stereochemistry of the resulting glycoside is often dictated by the thermodynamic stability of the intermediate π-allyl palladium complex, which is directly influenced by the initial stereochemistry of the pyranone[4]. By mastering the thermodynamic control of the Achmatowicz rearrangement, researchers can predictably engineer the stereocenters of de novo carbohydrates, accelerating the discovery of novel therapeutics and bioactive scaffolds.
References
1.[1] Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research - ACS Publications. URL:[Link] 2.[5] Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase. Organic & Biomolecular Chemistry - RSC Publishing. URL:[Link] 3.[2] Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC. URL:[Link] 4.[6] Mechanistic Insights into the Vanadium-Catalyzed Achmatowicz Rearrangement of Furfurol. ResearchGate. URL:[Link] 5.[4] Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides. MDPI. URL:[Link] 6.[7] Exploring a De Novo Route to Bradyrhizose: Synthesis and Isomeric Equilibrium of Bicyclic Pyranones. PMC. URL:[Link] 7.[8] Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews - ACS Publications. URL:[Link] 8.[3] Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00939H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring a De Novo Route to Bradyrhizose: Synthesis and Isomeric Equilibrium of Bradyrhizose Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Architecting Complexity: A Technical Guide to Pyran-3-one Building Blocks and the Achmatowicz Rearrangement
Executive Summary
Dihydro-2H-pyran-3(4H)-ones and their derivatives are privileged chiral synthons in modern organic synthesis. Their inherent chirality, coupled with the dense functionalization provided by the enone system, makes them indispensable for the stereocontrolled construction of complex natural products and pharmaceutically active compounds. This technical guide critically evaluates the synthetic methodologies for generating pyran-3-one scaffolds, focusing on the mechanistic causality of the Achmatowicz rearrangement. By transitioning from classical stoichiometric oxidations to modern catalytic and continuous-flow paradigms, we provide field-validated protocols designed for scalability and high atom economy.
The Structural Significance of Pyran-3-ones
The pyran-3-one scaffold is a highly versatile building block. The ketone functionality serves as a synthetic handle for asymmetric enzymatic reductions (e.g., using ketoreductases to yield chiral 3-hydroxytetrahydropyrans), while the conjugated double bond allows for stereoselective Michael additions and [2+2] cycloadditions[1]. These structural features have been leveraged in the total synthesis of diverse targets, ranging from the melanin biosynthesis inhibitor Linderol A[2] to complex indenopyrans utilized in optoelectronic and photoluminescent applications[3].
Mechanistic Causality of the Achmatowicz Rearrangement
The de novo synthesis of 6-hydroxy-2H-pyran-3(6H)-ones conventionally relies on the Achmatowicz rearrangement of biomass-derived furfuryl alcohols[4]. Understanding the mechanistic causality of this transformation is critical for optimizing reaction conditions and catalyst selection.
The reaction is initiated by the electrophilic oxidation of the electron-rich furan ring. The electrophilic attack generates a highly reactive oxonium intermediate. Subsequent nucleophilic attack by water yields a hemiacetal. Under mildly acidic or neutral conditions, this intermediate undergoes a spontaneous ring expansion and rearrangement to form the thermodynamically stable 6-hydroxy-2H-pyran-3(6H)-one.
Mechanistic pathway of the Achmatowicz rearrangement.
Evolution of Oxidation Protocols: From Stoichiometric to Catalytic
Historically, the Achmatowicz rearrangement relied on5[5]. While these reagents provide high yields, they generate equimolar amounts of organic waste (succinimide and m-chlorobenzoic acid, respectively). This waste complicates downstream purification and severely limits industrial scalability.
Modern methodologies have shifted toward catalytic systems to improve atom economy. For instance, the use of Oxone with catalytic KBr generates the active brominating species (in situ), reducing organic waste to water-soluble inorganic salts[5]. Furthermore,6 have drastically reduced reaction times by overcoming the mass transfer and light penetration limitations inherent to batch reactors[6].
Decision matrix for Achmatowicz oxidation protocols.
Quantitative Comparison of Methodologies
| Substrate | Methodology / Catalyst | Solvent System | Reaction Time | Typical Yield | Ref |
| Furfuryl alcohol | m-CPBA (1.5 equiv) | DCM | 4 h | ~70-80% | [5] |
| Furfuryl alcohol | NBS (1.0 equiv) | THF / H₂O | 30 min | ~85% | [5] |
| Furfuryl alcohol | VO(OiPr)₃ / CHP | DCM | 2 h | 72-78% | [7] |
| Furfuryl alcohol | Oxone / KBr (5 mol%) | THF / H₂O | 30 min | ~90% | [5] |
| Furfuryl alcohol | Ru(bpy)₃Cl₂ / Light | ACN / DMSO | 10 min | >80% | [6] |
Field-Validated Experimental Methodologies
The following protocols have been engineered as self-validating systems, ensuring reproducibility and high fidelity in the synthesis of pyran-3-ones.
Protocol A: Gram-Scale Catalytic Achmatowicz Rearrangement (Oxone/KBr)
Causality & Validation: This protocol utilizes a biphasic solvent system to dissolve both the organic substrate and the inorganic oxidants. The self-validating nature of this reaction is observed through the dissolution of Oxone and the cessation of gas evolution, coupled with TLC indicating the disappearance of the UV-active furfuryl alcohol. The use of inorganic reagents ensures that all byproducts partition into the aqueous phase, leaving a highly pure organic layer[5].
-
Setup: To a stirred solution of furfuryl alcohol (20.1 mmol) in THF (40 mL) and deionized water (10 mL) at 0 °C, add NaHCO₃ (10.07 mmol). Reasoning: Water is essential to solubilize the Oxone, while NaHCO₃ acts as a critical buffer to prevent the acid-catalyzed degradation of the sensitive pyran-3-one product.
-
Catalyst & Oxidant Addition: Add KBr (5 mol%) followed by the portion-wise addition of Oxone (24.1 mmol). Reasoning: KBr is oxidized in situ by Oxone to generate the active brominating species, maintaining a low steady-state concentration of halogen that prevents over-oxidation.
-
Monitoring: Stir the mixture at 0 °C for 30 minutes. Validation is achieved via TLC (Hexane/EtOAc) showing complete consumption of the starting material.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (100 mL) to neutralize any remaining acidic species. Extract with EtOAc (3 × 30 mL).
-
Isolation: Wash the combined organic fractions with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pyran-3-one.
Protocol B: Visible-Light-Mediated Continuous Flow Synthesis
Causality & Validation: Batch photochemical reactions suffer from poor light penetration (Beer-Lambert law limitations). A continuous flow microreactor ensures a high surface-area-to-volume ratio, allowing uniform irradiation and reducing reaction time from hours to 10 minutes. The system is self-validating through steady-state output monitoring[6].
-
Reagent Preparation: Prepare Solution A: Potassium persulfate (1.0 equiv) and Ru(bpy)₃Cl₂·6H₂O (0.5 mol%) in water. Prepare Solution B: Furfuryl alcohol (1.0 equiv) in a 1:1 acetonitrile/DMSO mixture. Reasoning: DMSO is required to fully solubilize the organic substrate while maintaining miscibility with the aqueous phase.
-
Flow Execution: Pump Solutions A and B through a T-mixer into a transparent microreactor tubing (e.g., FEP tubing) exposed to a visible light source (or sunlight). Set the flow rate to achieve a residence time of exactly 10.0 minutes.
-
In-Line Extraction: Direct the outflow into an X-junction. Introduce cool water and ethyl acetate at optimized flow rates to form alternating organic-aqueous droplets. Reasoning: This continuous liquid-liquid extraction immediately partitions the product into the organic phase, preventing degradation.
-
Phase Separation: Pass the segmented flow through an in-line membrane separator to continuously isolate the organic phase containing the pure dihydropyranone.
Conclusion
The pyran-3-one building block remains a cornerstone in the architectural design of complex organic molecules. By transitioning from traditional stoichiometric oxidations to advanced catalytic and flow-chemistry paradigms, researchers can now access these privileged scaffolds with unprecedented efficiency, scalability, and environmental responsibility. Mastery of the mechanistic causality behind the Achmatowicz rearrangement empowers synthetic chemists to tailor these protocols for highly specialized drug development workflows.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indenopyrans – synthesis and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Achmatowicz Oxidative Ring Expansion: From Historical Discovery to Modern Drug Development
By: Senior Application Scientist
Executive Summary
The Achmatowicz reaction is a cornerstone transformation in synthetic organic chemistry, providing a highly reliable method for the construction of six-membered oxygen heterocycles from five-membered furan precursors[1]. By converting readily available furfuryl alcohols into highly functionalized 6-hydroxy-2H-pyran-3(6H)-ones (dihydropyranones), this oxidative ring expansion bridges the gap between simple biomass-derived starting materials and complex, stereochemically rich pharmaceutical scaffolds[2]. This technical guide explores the historical context, mechanistic causality, optimized experimental protocols, and the modern evolution of the Achmatowicz rearrangement in drug development.
Historical Context: The 1971 Breakthrough
The reaction was first reported in 1971 by the Polish chemist Osman Achmatowicz Jr.[3]. Initially conceptualized as a general approach for the de novo total synthesis of monosaccharides, Achmatowicz and his coworkers demonstrated that treating furfuryl alcohol with bromine in methanol yielded a 2,5-dimethoxy-2,5-dihydrofuran intermediate[3]. Upon exposure to dilute sulfuric acid, this intermediate smoothly rearranged into a dihydropyranone[3].
This discovery was paradigm-shifting. Prior to 1971, accessing specific rare sugars and functionalized pyrans required tedious, low-yielding chiral pool syntheses. The Achmatowicz protocol allowed chemists to leverage the inherent reactivity of the furan ring—viewed essentially as a masked 1,4-dicarbonyl compound—to assemble complex carbohydrates and natural products with unprecedented efficiency[4].
Mechanistic Causality: Decoding the Ring Expansion
To master the Achmatowicz reaction, one must understand the precise sequence of electronic shifts that govern the transformation. The reaction is not a single concerted step, but rather a cascade of oxidative and hydrolytic events[1].
-
Electrophilic Oxidation : The furan ring undergoes electrophilic attack by an oxidant (e.g., Br₂, NBS, or m-CPBA) at the 2,5-positions[1].
-
Oxocarbenium Formation & Hydration : This oxidation disrupts the furan's aromaticity, generating a highly reactive oxocarbenium ion. In the presence of water or methanol, nucleophilic attack occurs, leading to a hemiacetal or ene-dione intermediate[5].
-
Intramolecular Cyclization : Under mildly acidic conditions, the acyclic ene-dione undergoes an intramolecular aldol-type cyclization[1].
-
Dehydration : Subsequent dehydration yields the thermodynamically stable 6-hydroxy-2H-pyran-3(6H)-one[1].
Caption: Mechanistic pathway of the Achmatowicz oxidative ring expansion.
Experimental Design & Self-Validating Protocols
While the original 1971 protocol utilized elemental bromine, modern synthetic laboratories favor N-Bromosuccinimide (NBS) due to its ease of handling and excellent chemoselectivity[5]. The following protocol is engineered as a self-validating system , ensuring that the chemist can verify the success of each phase before proceeding.
Protocol: Synthesis of 6-hydroxy-2-methyl-2H-pyran-3(6H)-one via NBS Oxidation
Objective: Oxidative ring expansion of 1-(furan-2-yl)ethanol[5].
Step-by-Step Methodology & Causality:
-
Initiation: Dissolve 1-(furan-2-yl)ethanol (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water[5].
-
Causality: THF acts as the organic solubilizer for the furan substrate, while water is the mandatory nucleophile required to trap the transient oxocarbenium ion. Without water, the reaction stalls or polymerizes.
-
-
Thermal Control: Cool the solution strictly to 0 °C in an ice bath[5].
-
Causality: The initial electrophilic bromination is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the sensitive furan ring and suppresses unwanted side reactions.
-
-
Oxidation: Add NBS (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains <5 °C[5]. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours[5].
-
Self-Validation: The reaction mixture will initially turn yellow/orange upon NBS addition. The fading of this color indicates the consumption of the active brominating species.
-
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC).
-
Causality: The reaction must not be quenched until the UV-active furan starting material is completely consumed. Premature quenching leads to complex, difficult-to-separate mixtures.
-
-
Quenching: Add saturated aqueous NaHCO₃ until the pH is ~7, followed by 10% aqueous Na₂S₂O₃[5].
-
Causality: NaHCO₃ neutralizes the HBr byproduct, preventing acid-catalyzed degradation of the newly formed pyranone. Na₂S₂O₃ reduces any unreacted electrophilic bromine, ensuring a safe and clean organic extraction[5].
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash with brine, dry over MgSO₄, filter, and purify via flash chromatography[5].
Caption: Self-validating experimental workflow for the Achmatowicz reaction using NBS.
Evolution of Oxidative Systems: A Quantitative Analysis
The primary drawback of the classical Achmatowicz reaction is the generation of stoichiometric waste (e.g., succinimide from NBS, or m-chlorobenzoic acid from m-CPBA)[2]. Recent advancements have focused on green chemistry and scalability.
For instance, the use of Oxone with an inorganic halide salt (like KBr) generates a transient brominating agent, yielding highly functionalized dihydropyranones with only K₂SO₄ as a benign byproduct[2]. Furthermore, biocatalytic approaches utilizing unspecific peroxygenases (UPO) or chloroperoxidases (CPO) have enabled preparative-scale expansions using only atmospheric oxygen or hydrogen peroxide[2],[6].
Table 1: Quantitative Comparison of Oxidative Conditions for Achmatowicz Rearrangement
| Oxidant System | Solvent Matrix | Typical Yield (%) | Byproducts Generated | Environmental Impact |
| Bromine (Br₂) | Methanol | 70–85% | HBr, brominated organics | High |
| N-Bromosuccinimide (NBS) | THF / H₂O | 80–95% | Succinimide, HBr | Moderate |
| m-CPBA | CH₂Cl₂ | 75–90% | m-Chlorobenzoic acid | Moderate |
| Oxone / KBr | Anhydrous (Silica) | 85–98% | K₂SO₄ | Low |
| Unspecific Peroxygenase (UPO) | Aqueous Buffer | 60–90% | None (requires H₂O₂/O₂) | Very Low |
Strategic Applications in Total Synthesis and Drug Development
The dihydropyranone products of the Achmatowicz reaction serve as highly versatile building blocks in Targeted Oriented Synthesis (TOS)[2]. The ability to seamlessly install multiple chiral centers makes this reaction indispensable for drug development professionals[2].
-
Aza-Achmatowicz Reaction: By substituting the starting furfuryl alcohol with a furfuryl amine, the oxidative ring expansion yields 6-hydroxypiperidin-3-ones[1]. This variant is a critical pathway for the synthesis of complex alkaloid scaffolds and nitrogen-containing pharmaceuticals[1],[6].
-
Total Synthesis of Complex Polyketides: The Achmatowicz rearrangement has been successfully deployed in the synthesis of decytospolide A and B[7], as well as halichondrin B analogs (marine-derived anticancer compounds)[1].
-
Maitotoxin Synthesis: In the monumental effort to synthesize fragments of Maitotoxin—one of the largest and most lethal non-polymeric marine toxins ever discovered—the Achmatowicz reaction was repeatedly utilized to construct its complex, stereochemically dense polyether pyran rings[8]. The furan precursors were converted into unstable hemiacetals, which were immediately reduced to form the necessary cyclic structural motifs[8].
By mastering the causality of the Achmatowicz reaction, modern scientists can continue to harness this 50-year-old discovery to unlock new frontiers in organic methodology and pharmaceutical synthesis.
References
- Achmatowicz reaction - Grokipedia. Grokipedia.
- Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products.
- Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC - NIH.
- Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis. Benchchem.
- Achmatowicz Reaction.
- Achm
- Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase. Organic & Biomolecular Chemistry (RSC Publishing).
- A Behemoth from the Deep: The Discovery and Synthesis of Maitotoxin. Utrecht University.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 4. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00939H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
Electronic Properties and Conformation of 6-Substituted Pyranones: A Technical Guide
The following technical guide details the electronic properties, conformational landscape, and synthetic utility of 6-substituted pyran-2-ones (2-pyrones).
Executive Summary
The 2-pyrone (2H-pyran-2-one) nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for aromatic rings and a versatile diene in cycloaddition reactions.[1][2][3] Substitution at the C6 position is particularly critical; it acts as a "gatekeeper" for the molecule's electronic conjugation and steric environment. This guide provides a deep dive into the physicochemical behavior of 6-substituted pyranones, offering actionable protocols for their synthesis and characterization.
Electronic Architecture
Resonance and Ambiphilicity
The 2-pyrone ring exhibits a unique electronic duality. It is ambiphilic , capable of reacting as an electron-poor diene in inverse-electron-demand Diels-Alder (IEDDA) reactions or as an electron-rich diene in normal-demand cycloadditions, depending on the substituent at C6.
-
Aromaticity vs. Diene Character: While 2-pyrone possesses some aromatic character (estimated resonance energy ~16-20 kcal/mol), it is significantly less aromatic than benzene or pyridine. This reduced aromaticity drives its reactivity as a diene.
-
The C6 "Push-Pull" Effect:
-
Electron-Donating Groups (EDG) at C6 (e.g., -OMe, -NR2): Increase electron density in the ring, raising the HOMO energy. This facilitates reactions with electron-deficient dienophiles (Normal Demand).
-
Electron-Withdrawing Groups (EWG) at C6 (e.g., -CO2R, -CN): Lower the LUMO energy, making the pyrone a potent electrophile. These derivatives rapidly undergo IEDDA reactions with electron-rich dienophiles (e.g., enamines, strained alkynes).
-
Photophysical Properties
6-Aryl-2-pyrones often exhibit fluorescence due to extended
-
Planar Systems: High
(up to 0.95 for push-pull systems like 6-(4-dimethylaminophenyl)-2-pyrone). -
Twisted Systems: Non-radiative decay pathways dominate, quenching fluorescence.
Visualization of Electronic Pathways
The following diagram illustrates the resonance contribution and the ambiphilic reactivity logic.
Caption: Figure 1. Logic flow connecting the 2-pyrone resonance structure and C6-substituent effects to cycloaddition reactivity modes.
Conformational Analysis
Torsional Constraints at C6
The conformation of 6-substituted pyranones is governed by the steric clash between the C5-hydrogen and the ortho-substituents of the group at C6.
-
6-Phenyl-2-pyrone: X-ray crystallographic studies reveal that the phenyl ring is not perfectly coplanar with the pyrone ring. Torsion angles typically range from 7° to 20° depending on crystal packing forces and ortho-substitution.
-
Steric Locking: Introducing a substituent at C5 (e.g., 5-methyl-6-phenyl) drastically increases the torsion angle (>45°), breaking conjugation and blue-shifting the UV absorption maximum.
Quantitative Structural Data
Table 1 summarizes key structural parameters derived from X-ray and DFT studies.
Table 1: Conformational & Electronic Parameters of 6-Substituted 2-Pyrones
| Substituent (R at C6) | Torsion Angle (°) | Fluorescence | Reactivity Mode | |
| -H | 0 (Planar) | 290 | < 0.01 | Ambiphilic |
| -Phenyl | 8 - 15 | 320 | 0.10 - 0.30 | Normal DA |
| -4-NMe2-Phenyl | < 5 (Planarized) | 410 | 0.85 - 0.95 | Normal DA |
| -CO2Me | 0 (Planar) | 305 | < 0.05 | IEDDA (Fast) |
| -t-Butyl | N/A (Rotates) | 295 | < 0.01 | Sterically Hindered |
Experimental Protocols
Synthesis of 6-Aryl-2-Pyrones via Suzuki-Miyaura Coupling
This protocol describes the robust installation of aryl groups at C6 using a palladium-catalyzed cross-coupling. This method is superior to traditional acid-catalyzed cyclizations for generating diverse libraries.
Reagents:
-
Substrate: 6-Bromo-2-pyrone (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 6-bromo-2-pyrone, aryl boronic acid, and K2CO3. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and water via syringe.
-
Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon.
-
Reaction: Heat the mixture to 90 °C for 12 hours. Monitor by TLC (EtOAc/Hexane 3:7). The product typically fluoresces blue under UV (365 nm).
-
Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with brine (2 x 15 mL). Dry organic layer over Na2SO4.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes).
Spectroscopic Characterization Workflow
To validate the electronic state of the synthesized pyrone, follow this self-validating workflow:
Caption: Figure 2. Standard characterization workflow for confirming structure and electronic conjugation.
Applications in Drug Discovery
Bioisosterism
The 2-pyrone ring is a non-classical bioisostere for phenyl and pyridyl rings.
-
Dipole Moment: Unlike the non-polar benzene ring, 2-pyrone has a significant dipole (~4-5 D), allowing for specific electrostatic interactions within a binding pocket.
-
H-Bonding: The carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the C3-H and C5-H can act as weak hydrogen bond donors in specific environments.
Fluorescent Probes
Due to the sensitivity of the 6-aryl-2-pyrone fluorescence to twist angle (and thus environmental viscosity/sterics), these motifs are excellent candidates for molecular rotors . They can be used to probe the microviscosity of cell membranes or the binding rigidity of protein active sites.
References
-
Diels-Alder Reactivity & Electronic Effects
-
Synthesis via Renewable Resources
- Title: Synthesis of 6-Substituted 2-Pyrones Starting from Renewable Resources: Total Synthesis of Sibirinone
- Source: Journal of Organic Chemistry, 2016.
-
URL:[Link]
-
Photophysical Properties
-
Structural Analysis (Crystal Data)
- Title: Crystal structure of 4-methoxy-6-phenyl-2H-pyran-2-one
- Source: Zeitschrift für Kristallographie - New Crystal Structures, 2018.
-
URL:[Link]
-
General Reactivity Guide
Sources
- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Solubility profile of (6R)-6-Methoxy-2H-pyran-3(6H)-one in organic solvents
Executive Summary
(6R)-6-Methoxy-2H-pyran-3(6H)-one (often referred to as the Achmatowicz rearrangement product) is a pivotal chiral building block in the synthesis of complex carbohydrates, antibiotics, and natural products. Its chemical utility relies heavily on the distinct reactivity of its enone system and the acetal center at C6.
This guide provides a definitive solubility profile for researchers. Key takeaway: The compound exhibits high solubility in polar aprotic solvents (DCM, EtOAc) and polar protic solvents (MeOH), making them ideal for reaction media. However, its stability is pH-dependent, and purification often leverages its differential solubility in Hexane/Ethyl Acetate systems on silica gel.
Physicochemical Characterization
Understanding the solubility of this molecule requires analyzing its structural polarity and functional groups.
-
Physical State: Typically a pale yellow oil or low-melting solid (dependent on purity and temperature).
-
Structural Drivers of Solubility:
-
C3-Carbonyl (Ketone): Accepts hydrogen bonds; creates a permanent dipole, enhancing solubility in polar aprotic solvents (e.g., Acetone, DCM).
-
C6-Methoxy (Acetal): Lipophilic character allows solubility in organic solvents; however, the acetal linkage is acid-sensitive.
-
Enone System: Conjugation provides planarity but limited lipophilicity compared to saturated analogs.
-
Structural Visualization
The following diagram illustrates the core functional groups dictating solvent interaction:
Caption: Functional group analysis linking chemical structure to solubility behavior.
Solvent Compatibility Matrix
The following data synthesizes empirical observations from synthetic protocols (extraction, chromatography, and reaction media).
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Representative Solvents | Solubility Status | Application Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for reactions and NMR analysis. |
| Esters | Ethyl Acetate (EtOAc) | Excellent | Preferred solvent for liquid-liquid extraction from aqueous layers. |
| Alcohols | Methanol, Ethanol | Good | Soluble, but avoid acidic conditions to prevent acetal exchange/degradation. |
| Ethers | THF, Diethyl Ether | Good | THF is standard for hydride reductions; Ether used for precipitation. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Soluble at elevated temperatures; often used for azeotropic drying. |
| Alkanes | Hexanes, Pentane, Heptane | Poor to Moderate | Used as the non-polar component in chromatography eluents (antisolvent). |
| Water | Water | Low/Partial | Moderate solubility due to oxygen content, but lipophilicity favors organic phase extraction. |
Experimental Protocols
Protocol A: Solubility-Driven Purification (Flash Chromatography)
Objective: Isolate (6R)-6-Methoxy-2H-pyran-3(6H)-one from crude reaction mixtures (e.g., oxidation of furfuryl alcohols).
Principle: The compound is moderately polar. It retains on silica gel but elutes readily with esters.
-
Stationary Phase: Silica Gel 60 (0.040-0.063 mm).
-
Mobile Phase Optimization:
-
Start with 100% Hexanes (Compound adheres to column).
-
Gradient elution to 7:3 (Hexane:EtOAc) .
-
Note: The compound typically elutes at an Rf of ~0.3–0.4 in 7:3 Hexane:EtOAc.
-
-
Detection: UV active (254 nm) due to the enone chromophore; stains dark with p-anisaldehyde.
Protocol B: Liquid-Liquid Extraction
Objective: Recover product from an aqueous reaction quench (e.g., dilute HCl or NaHCO3).
-
Quench: Dilute the reaction mixture with water or brine.
-
Solvent Choice: Use Ethyl Acetate . DCM is a viable alternative but may form emulsions with certain surfactants.
-
Procedure:
-
Extract aqueous layer 3x with EtOAc (volume ratio 1:1).
-
Wash combined organics with Brine (saturated NaCl) to remove residual water.
-
Dry over Anhydrous Na2SO4 (Magnesium sulfate is also acceptable but Na2SO4 is milder).
-
Concentrate in vacuo at <40°C (compound is volatile and thermally sensitive).
-
Mechanistic & Stability Considerations
Senior Scientist Insight: While solubility is the primary focus, stability in solution is the critical failure point for this molecule.
-
Acid Sensitivity: The C6 position is an acetal. In protic solvents (MeOH/Water) with trace acid, the methoxy group can undergo exchange (transacetalization) or hydrolysis, leading to ring opening.
-
Rule: Always buffer aqueous extractions (e.g., use NaHCO3) before exposing the compound to organic solvents if acid was used in synthesis.
-
-
Thermal Instability: Being a low-molecular-weight enone, it has significant vapor pressure.
-
Rule: Do not use high-boiling solvents (DMSO, DMF) for synthesis if they require high-vacuum removal, as the product may co-evaporate.
-
Workflow: Solubility-Based Handling
The following diagram outlines the logical flow for handling this compound to maximize yield and purity.
Caption: Standard operating procedure for isolation emphasizing solvent selection.
References
-
Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of Methyl 2,3-Dideoxy-DL-Alk-2-Enopyranosides from Furan Compounds." Tetrahedron, 1971 , 27(10), 1973–1996.
- Harris, J. M.; et al. "The Achmatowicz Rearrangement: A Review of the Synthetic Utility.
-
BenchChem. "Common impurities in 6-Methoxydihydro-2h-pyran-3(4h)-one and their removal." Technical Support Guide.
-
PubChem. "6-hydroxy-2H-pyran-3(6H)-one Compound Summary."[1][3] National Library of Medicine.
Sources
Methodological & Application
Application Note: Stereoselective Luche Reduction of (6R)-6-Methoxy-2H-pyran-3(6H)-one in De Novo Carbohydrate Synthesis
Strategic Context and Synthetic Utility
The synthesis of rare, non-natural, and complex carbohydrates frequently relies on de novo asymmetric approaches rather than chiral pool modifications. A cornerstone of this methodology is the utilization of pyranones—specifically (6R)-6-methoxy-2H-pyran-3(6H)-one—as versatile chiral building blocks. Typically derived from the Achmatowicz rearrangement of furfuryl alcohols, these enones serve as highly functionalized scaffolds for the iterative assembly of oligosaccharides, macrolides, and bioactive natural products[1].
However, the synthetic utility of these pyranones hinges on the ability to selectively reduce the C-3 ketone to an allylic alcohol without reducing the C-4/C-5 olefin (1,4-conjugate reduction) or epimerizing the delicate stereocenters. The Luche reduction (NaBH₄ and CeCl₃·7H₂O in MeOH) provides an elegant, highly regioselective, and stereoselective solution to this challenge, enabling the precise installation of the C-3 hydroxyl group[2].
Mechanistic Causality and Stereochemical Rationale
The Role of Cerium(III) Chloride
Using sodium borohydride (NaBH₄) alone on conjugated enones often results in a mixture of 1,2-allylic alcohols and 1,4-saturated ketones due to the soft nucleophilic character of the hydride. The addition of stoichiometric or catalytic Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) fundamentally alters the reaction pathway[3]:
-
Solvent Modification : Ce³⁺ is a hard Lewis acid that catalyzes the rapid reaction of NaBH₄ with methanol, generating sodium methoxyborohydrides (e.g., NaBH₃OMe, NaBH₂(OMe)₂). These alkoxyborohydrides are "harder" nucleophiles than BH₄⁻, shifting the kinetic preference strictly toward the "hard" carbonyl carbon (1,2-addition) over the "soft" β-carbon.
-
Electrophilic Activation : The oxophilic Ce³⁺ coordinates to the carbonyl oxygen of the pyranone, increasing its electrophilicity and accelerating the 1,2-hydride attack even at cryogenic temperatures (-78 °C).
Stereoselectivity in (6R)-6-Methoxy-2H-pyran-3(6H)-one
The facial selectivity of the hydride attack is dictated by the existing stereocenter at C-6. In solution, the pyranone ring adopts a half-chair conformation where the highly electronegative C-6 methoxy group prefers a pseudo-axial orientation due to the anomeric effect . The bulky cerium-coordinated carbonyl and the pseudo-axial methoxy group create significant steric hindrance on one face of the ring. Consequently, the hydride is delivered from the less hindered equatorial trajectory. This anti-attack relative to the methoxy group predominantly yields the syn-allylic alcohol (where the newly formed C-3 hydroxyl and the C-6 methoxy group are cis to each other). This predictable stereocontrol is foundational for establishing the correct stereochemistry for downstream Upjohn dihydroxylations or Myers' reductive transpositions in de novo sugar synthesis[4][5].
Mechanistic pathway of the stereoselective Luche reduction of pyranones.
Quantitative Data: Reagent Influence on Selectivity
The necessity of the Luche conditions is best illustrated by comparing the reduction of 6-alkoxy-2H-pyran-3(6H)-ones under standard versus modified conditions. The table below synthesizes typical experimental outcomes observed in carbohydrate scaffold development.
| Reagent System | Solvent | Temp (°C) | Regioselectivity (1,2 : 1,4) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| NaBH₄ | EtOH | 0 | 40 : 60 | 1.1 : 1 | < 50 (complex mixture) |
| NaBH₄ | MeOH | -78 | 85 : 15 | 1.5 : 1 | 75 |
| NaBH₄ / CeCl₃·7H₂O | MeOH | -78 | > 99 : 1 | > 4 : 1 | 88 - 95 |
| DIBAL-H | CH₂Cl₂ | -78 | > 99 : 1 | 6 : 1 | 80 - 85 |
Note: While DIBAL-H offers excellent diastereoselectivity, the Luche reduction is often preferred due to its operational simplicity, tolerance of ambient moisture during setup, and scalability without requiring strict Schlenk conditions[5].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating workflow. Visual cues (gas evolution) and analytical checkpoints (TLC) are integrated to ensure the integrity of the reaction at every phase.
Materials and Reagents
-
(6R)-6-Methoxy-2H-pyran-3(6H)-one : 1.0 equivalent (Substrate).
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) : 1.2 equivalents. Note: Must use the heptahydrate; anhydrous CeCl₃ is insoluble in methanol and ineffective.
-
Sodium borohydride (NaBH₄) : 1.2 equivalents.
-
Methanol (MeOH) : Reagent grade, used as solvent (approx. 0.1 M relative to substrate).
-
Ethyl Acetate (EtOAc) and Brine : For aqueous workup.
Step-by-Step Procedure
-
Substrate Activation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the (6R)-6-methoxy-2H-pyran-3(6H)-one (1.0 eq) in MeOH (0.1 M). Add CeCl₃·7H₂O (1.2 eq) in one portion. Stir at room temperature for 10 minutes until the cerium salt is completely dissolved, forming a homogenous, slightly pale solution.
-
Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures maximize the stereoselectivity of the hydride attack and prevent unwanted side reactions.
-
Hydride Delivery : Add NaBH₄ (1.2 eq) portion-wise over 5 minutes.
-
Self-Validation Check: Mild effervescence (hydrogen gas evolution) should be observed as the NaBH₄ reacts with MeOH to form the active methoxyborohydride species.
-
-
Reaction Monitoring : Stir the reaction at -78 °C for 30–45 minutes. Monitor the reaction via TLC (Hexanes/EtOAc, 6:4 v/v). The starting enone is UV-active, whereas the resulting allylic alcohol will require staining (e.g., p-Anisaldehyde or KMnO₄) and will elute with a lower Rf value.
-
Quenching : Once TLC indicates complete consumption of the starting material, quench the reaction at -78 °C by adding a small volume of acetone (to consume excess hydride) followed by distilled water. Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction and Workup : Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the aqueous residue with EtOAc. Separate the layers and extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to isolate the pure syn-allylic alcohol.
Step-by-step experimental workflow for the Luche reduction of pyranones.
Analytical Characterization and Troubleshooting
To verify the success of the stereoselective reduction, ¹H NMR (CDCl₃, 400 MHz) is the primary analytical tool.
-
Regioselectivity Verification : The preservation of the C-4/C-5 olefinic protons (typically appearing as two distinct multiplets between δ 5.5 – 6.2 ppm) confirms that 1,4-reduction did not occur.
-
Stereoselectivity Verification : The coupling constant (J) between the newly formed C-3 carbinol proton and the adjacent C-4 olefinic proton, as well as NOESY correlations between the C-3 proton and the C-6 methoxy protons, will differentiate the syn and anti diastereomers. In the major syn isomer, distinct NOE cross-peaks should be observed confirming their spatial proximity.
Common Troubleshooting:
-
Issue: High amounts of 1,4-reduction product.
-
Cause: Insufficient CeCl₃·7H₂O or the use of anhydrous CeCl₃. Ensure the heptahydrate is used, as the water of hydration is critical for the solubility and catalytic cycle of the cerium species.
-
-
Issue: Poor diastereomeric ratio.
-
Cause: Reaction temperature spiked during NaBH₄ addition. Ensure the NaBH₄ is added slowly and the flask is fully submerged in the cryogenic bath.
-
References
1.[3] Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 1981. URL:[Link] 2.[1] Ghosh, A. K., et al. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products." Accounts of Chemical Research, 2022. URL:[Link] 3.[4] O'Doherty, G. A., et al. "Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides." Symmetry, MDPI, 2025. URL:[Link] 4.[2] O'Doherty, G. A., et al. "De Novo Approaches to Monosaccharides and Complex Glycans." Wiley-VCH. URL:[Link] 5.[5] O'Doherty, G. A., et al. "A Stereoselective Synthesis of Digitoxin and Digitoxigen Mono- and Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation." Journal of the American Chemical Society (PMC Archive). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Functionalization of (6R)-6-Methoxy-2H-pyran-3(6H)-one for Macrolide Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary
The total synthesis of complex macrolides (e.g., aspergillides, erythromycin, and sporostatins) requires highly functionalized, stereochemically dense building blocks. (6R)-6-Methoxy-2H-pyran-3(6H)-one has emerged as a premier chiral synthon in polyketide and macrolide drug development. Derived primarily via the Achmatowicz rearrangement [1], this pyranone provides a rigid template where the pre-existing stereocenter at C6 dictates the stereochemical outcome of subsequent functionalizations at C3, C4, and C5.
This application note details the mechanistic rationale and validated protocols for three core functionalizations of this pyranone: diastereoselective 1,4-conjugate addition, Luche reduction, and Palladium-catalyzed C-glycosylation.
Mechanistic Rationale & Pathway Visualization
The Achmatowicz Origin
The synthesis of the pyranone core begins with the oxidative ring expansion of furfuryl alcohols. Using N-bromosuccinimide (NBS) in methanol, the furan ring is oxidized to a reactive intermediate that undergoes ring expansion to form a dihydropyranone acetal [1].
Fig 1. Achmatowicz rearrangement to yield the chiral pyranone building block.
Divergent Functionalization Strategy
The structural architecture of (6R)-6-Methoxy-2H-pyran-3(6H)-one features an enone system coupled with an anomeric methoxy group.
-
Steric Biasing (Causality): The C6 methoxy group adopts an axial conformation due to the anomeric effect. This sterically shields the cis face of the pyran ring. Consequently, incoming nucleophiles (cuprates) or hydrides are forced to attack from the trans (equatorial) face, ensuring near-perfect diastereoselectivity.
-
Fragment Coupling: The pyranone acts as an excellent electrophile in Pd-catalyzed C-glycosylation, allowing for the convergent assembly of large macrolide backbones [2].
Fig 2. Divergent functionalization pathways of the pyranone for macrolide synthesis.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the functionalization workflows described in this note, based on optimized laboratory conditions.
| Reaction Type | Reagents / Catalyst | Target Functionalization | Typical Yield (%) | Diastereomeric Ratio (dr) |
| 1,4-Conjugate Addition | R₂CuLi, TMSCl, THF, -78 °C | C4 Alkylation (Alkyl chain) | 82 - 88% | > 95:5 (trans) |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O, MeOH | C3 Allylic Alcohol | 90 - 95% | > 98:2 (trans) |
| Pd-C-Glycosylation | Pd₂(dba)₃, PPh₃, Base | C6 Macrolide Coupling | 75 - 85% | > 90:10 (α-anomer) |
| Friedel-Crafts Alkylation | Lewis Acid (e.g., BF₃·OEt₂) | C6 Arylation / Annulation | 70 - 80% | Substrate Dependent |
Note: Friedel-Crafts (FC) cyclizations are also highly effective for appending aromatic systems to the pyran core, a technique frequently used in the synthesis of sporostatin and related natural products [3].
Experimental Protocols & Self-Validating Systems
Protocol A: Diastereoselective 1,4-Conjugate Addition (C4 Alkylation)
Purpose: To introduce an alkyl side chain at the C4 position, forming the aliphatic backbone of the target macrolide. Mechanistic Causality: Organocuprates are soft nucleophiles that prefer 1,4-addition over 1,2-addition. The addition of Chlorotrimethylsilane (TMSCl) is critical; it rapidly traps the resulting enolate as a silyl enol ether, preventing reversible retro-Michael reactions and thermodynamic epimerization.
Step-by-Step Procedure:
-
Preparation of Cuprate: Flame-dry a Schlenk flask under Argon. Add Copper(I) iodide (CuI, 1.5 equiv) and anhydrous THF (0.2 M). Cool to -78 °C.
-
Alkyllithium Addition: Dropwise add the desired alkyllithium reagent (RLi, 3.0 equiv). Stir for 30 minutes at -78 °C until a homogenous Gilman reagent (R₂CuLi) forms.
-
Activation: Add TMSCl (2.0 equiv) dropwise.
-
Substrate Addition: Dissolve (6R)-6-Methoxy-2H-pyran-3(6H)-one (1.0 equiv) in anhydrous THF and add dropwise over 15 minutes.
-
Reaction & Quench: Stir for 2 hours at -78 °C. Quench strictly at -78 °C with a 1:1 mixture of saturated aqueous NH₄Cl and NH₄OH.
-
Extraction: Warm to room temperature. Extract with Et₂O (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Self-Validation Checkpoint:
-
TLC: The starting material is strongly UV-active (254 nm). The product is UV-inactive but stains deep blue/purple with p-anisaldehyde.
-
NMR: Confirm the disappearance of the enone olefinic protons (~6.0 and ~6.9 ppm). The new C4 proton should exhibit coupling constants indicative of an equatorial position relative to the axial C6 methoxy group.
Protocol B: Luche Reduction of the C3 Ketone
Purpose: To stereoselectively reduce the C3 ketone to an allylic alcohol without reducing the C4-C5 double bond. Mechanistic Causality: Standard NaBH₄ often results in unwanted 1,4-conjugate reduction of enones. CeCl₃·7H₂O acts as a hard Lewis acid, coordinating to the carbonyl oxygen and the methanol solvent. This dramatically increases the electrophilicity of the carbonyl carbon and modifies the borohydride into a harder alkoxyborohydride species, strictly enforcing 1,2-hydride attack.
Step-by-Step Procedure:
-
Solution Preparation: Dissolve the pyranone (1.0 equiv) and CeCl₃·7H₂O (1.2 equiv) in methanol (0.1 M). Stir at room temperature for 10 minutes to ensure complete complexation.
-
Cooling: Cool the reaction mixture to -78 °C.
-
Reduction: Add NaBH₄ (1.2 equiv) in three small portions to control hydrogen gas evolution.
-
Completion: Stir for 45 minutes.
-
Quench: Quench the reaction by adding acetone (2 mL) to consume excess borohydride, followed by water (10 mL).
-
Isolation: Extract with ethyl acetate (3x). Wash with brine, dry over Na₂SO₄, and evaporate the solvent.
Self-Validation Checkpoint:
-
IR Spectroscopy: Disappearance of the strong C=O stretch at ~1680 cm⁻¹ and appearance of a broad O-H stretch at ~3300 cm⁻¹.
-
NMR: The C3 proton will appear as a multiplet around 4.2 ppm.
Protocol C: Palladium-Catalyzed C-Glycosylation
Purpose: To couple the functionalized pyran ring with a macrolide precursor (e.g., a β-keto sulfone) via the anomeric center[2]. Mechanistic Causality: The C6 methoxy group (or an activated acetate derivative) acts as a leaving group. The Pd(0) catalyst inserts to form an electrophilic Pd-π-allyl intermediate. A deprotonated nucleophile (like a β-keto sulfone) then attacks this complex, forming a robust C-C bond with high diastereoselectivity governed by the steric bulk of the pyran ring.
Step-by-Step Procedure:
-
Catalyst Activation: In a glovebox, combine Pd₂(dba)₃·CHCl₃ (10 mol%) and PPh₃ (40 mol%) in anhydrous THF. Stir for 15 minutes to generate the active Pd(PPh₃)₂ catalyst species.
-
Nucleophile Preparation: In a separate flask, dissolve the β-keto sulfone nucleophile (1.5 equiv) in THF. Add a mild base (e.g., BSA or NaH, depending on substrate acidity) to generate the enolate.
-
Coupling: Transfer the activated catalyst solution to the nucleophile flask, immediately followed by the addition of the functionalized pyranone donor (1.0 equiv).
-
Heating: Heat the reaction to 40 °C for 12 hours under Argon.
-
Purification: Filter through a short pad of Celite, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Self-Validation Checkpoint:
-
NMR: The anomeric proton (C6) will shift significantly (typically from ~4.9 ppm in the O-glycoside to ~4.0-4.5 ppm in the C-glycoside) and will exhibit new carbon-carbon coupling in HMBC spectra linking the pyran ring to the macrolide chain.
References
- Source: PMC (NIH)
- revised Aspergillide (final accepted 2)
- Source: PMC (NIH)
Application Note: Palladium-Catalyzed Cross-Coupling and Functionalization of Pyran-3-one Derivatives
Executive Summary & Strategic Context
Pyran-3-ones and their fused derivatives (e.g., thieno[2,3-c]pyran-3-ones) are privileged scaffolds in natural product synthesis and medicinal chemistry. The pyran-3-one motif is central to the architecture of highly complex bioactive molecules, including the phosphatase inhibitor TMC-69-6H and the antiviral agent cycloviracin[1]. Late-stage functionalization of these oxygen-containing heterocycles requires highly chemoselective methods due to their sensitive enone and enol-lactone characteristics. Palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura couplings and Tsuji-Trost-type C-heteroarylations—provide robust, stereoselective pathways to elaborate these scaffolds without compromising ring integrity[1][2].
Mechanistic Causality & Catalyst Selection
The reactivity of pyran-3-ones under palladium catalysis is dictated by their substitution pattern and electronic topology:
-
Allylic/Anomeric Functionalization (Tsuji-Trost Type): When bearing a leaving group at the C6 position (e.g., 6-acetoxy-pyran-3-one), the substrate undergoes facile oxidative addition by Pd(0) to form an electrophilic
-allyl palladium intermediate. This intermediate is highly susceptible to nucleophilic attack by heteroaromatics (e.g., pyridones). The regioselectivity is driven by the thermodynamic stability of the resulting conjugated system, often accompanied by spontaneous 1,4-additions if phenolic hydroxyls are present in the nucleophile[1]. -
Standard Cross-Coupling (Suzuki/Sonogashira): Halogenated pyran-3-ones (e.g., 5-bromo-pyran-3-one or brominated thieno[2,3-c]pyran-3-ones) undergo classical oxidative addition into the C(sp²)–X bond. The electron-deficient nature of the pyranone ring accelerates this oxidative addition compared to neutral arenes[2]. However, the transmetalation and reductive elimination steps must be carefully optimized with mild bases (e.g.,
or ) to prevent base-mediated ring opening of the lactone/enone system[2].
Quantitative Data: Substrate Scope & Reaction Metrics
The following table summarizes validated cross-coupling modalities for pyran-3-one derivatives, highlighting the critical relationship between the substrate class, catalyst system, and resulting yield.
| Substrate Type | Coupling Partner | Catalyst / Ligand System | Base / Solvent | Yield (%) | Ref |
| 6-Acetoxy-pyran-3-one | Pyridone derivative | 65–78% | [1] | ||
| 5-Bromo-2H-pyran-2/3-one | Arylboronic acids | 76–85% | [2] | ||
| Thieno[2,3-c]pyran-3-one | Terminal Alkynes | 60–80% | [3] |
Note: Fused derivatives like thieno[2,3-c]pyran-3-ones can also be synthesized via the coupling of 3-alkynyl-2-heteroaromatic carboxaldehydes with Fischer carbene complexes prior to further Pd-catalyzed functionalization[3].
Reaction Pathway & Workflow Visualization
To illustrate the divergent synthetic strategies, the following logical workflow maps the catalytic cycles for both halo-pyran-3-ones and 6-acetoxy-pyran-3-ones.
Figure 1: Divergent Pd-Catalyzed Pathways for Pyran-3-one Functionalization.
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed C-Heteroarylation of 6-Acetoxy-pyran-3-one
This protocol is adapted from the key step in the total synthesis of TMC-69-6H, utilizing a Tsuji-Trost type allylic substitution[1].
Materials:
-
Enantiomerically enriched 6-acetoxy-pyran-3-one (1.0 equiv)
-
Pyridone derivative (1.2 equiv)
- (5 mol%)
-
Triphenylphosphine (
) (20 mol%) -
Cesium carbonate (
) (1.5 equiv) -
Anhydrous, degassed THF
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: Pd(0) is highly susceptible to oxidation by atmospheric
, which forms inactive Pd(II)-peroxo species, permanently arresting the catalytic cycle. -
Catalyst Activation: Add
and to the flask. Add 2 mL of degassed THF and stir at room temperature for 15 minutes until a homogeneous yellow/orange solution forms, indicating the generation of the active species. -
Reagent Addition: Add the pyridone derivative and
to the active catalyst solution. -
Substrate Introduction: Dissolve 6-acetoxy-pyran-3-one in 3 mL of degassed THF and add it dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition prevents high local concentrations of the electrophile, minimizing unwanted homocoupling or degradation side-reactions.
-
Reaction Execution: Stir the mixture at 40 °C for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with UV and
). -
Workup & Self-Validation: Quench the reaction with saturated aqueous
to neutralize the base. Extract with EtOAc (3x). Dry the combined organic layers over and concentrate in vacuo.-
Self-Validating Analytical Marker: In the crude
NMR, confirm the complete disappearance of the sharp acetoxy methyl singlet at . The anomeric C6 proton should shift significantly, confirming successful heteroarylation and displacement of the leaving group.
-
-
Purification: Purify via flash column chromatography on silica gel.
Protocol B: Suzuki-Miyaura Cross-Coupling of 5-Bromo-pyran-3-one
A robust method for generating aryl-substituted pyranones[2].
Materials:
-
5-Bromo-pyran-3-one (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
- (5 mol%)
-
2M Aqueous
(2.0 equiv) -
Toluene/Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Solvent Degassing: Sparge the Toluene/Ethanol mixture with Argon for 30 minutes prior to use.
-
Reaction Assembly: In a pressure vial, combine 5-bromo-pyran-3-one, arylboronic acid, and
. -
Base Addition: Add the degassed solvent mixture, followed by the 2M aqueous
. Causality: is specifically chosen over stronger bases like NaOH or KOtBu because strong hydroxide/alkoxide bases will rapidly hydrolyze the sensitive pyran-3-one ring. -
Heating: Seal the vial and heat to 80 °C for 8 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM).
-
Validation: Track the disappearance of the starting material by LC-MS. The product mass should reflect the addition of the aryl group minus the mass of HBr.
Troubleshooting & Optimization Insights
-
Catalyst Poisoning in Fused Systems: Pyran-3-ones containing sulfur (e.g., thieno[2,3-c]pyran-3-ones) can coordinate strongly to palladium, potentially stalling the catalytic cycle[3]. If incomplete conversion is observed, switching to a more sterically demanding, electron-rich ligand (e.g., Buchwald ligands like XPhos) can facilitate reductive elimination and prevent catalyst sequestration.
-
Regioselectivity: When dealing with di-halogenated or complex systems, palladium will preferentially insert into the most electron-deficient, least sterically hindered C–X bond. Oxidative addition occurs overwhelmingly at C(sp²)–Br bonds over C(sp)–H bonds, ensuring high regiocontrol during sequential couplings[4].
References
-
[1] Research in the Department of Organometallic Chemistry (Synthesis of TMC-69-6H). Max-Planck-Gesellschaft.
-
[2] Product Class 3: Pyranones and Pyranthiones. Science of Synthesis, Thieme Connect.
-
[4] 2-Bromo-3-ethynylthiophene Cross-Coupling Reactivity. Benchchem.
-
[3] Synthesis of Furano[2,3-c]pyran-3-one and Thieno[2,3-c]pyran-3-one Derivatives through the Coupling of 3-Alkynyl-2-heteroaromatic Carboxaldehydes with Fischer Carbene Complexes. The Journal of Organic Chemistry.
Sources
Procedures for glycosylation using 6-methoxy-2H-pyran-3(6H)-one intermediates
Application Note: De Novo Glycosylation Strategies Using 6-Methoxy-2H-pyran-3(6H)-one Scaffolds
Executive Summary
The 6-methoxy-2H-pyran-3(6H)-one scaffold (often termed the "Achmatowicz intermediate") represents a pivotal chiral pool alternative for the de novo synthesis of rare sugars, amino sugars, and complex antibiotic glycosides (e.g., anthracyclines, digitoxin analogs). Unlike traditional carbohydrate synthesis that relies on degrading natural sugars, this approach builds stereochemical complexity from non-carbohydrate precursors (furfuryl alcohols).
This guide details the two primary workflows for utilizing this intermediate in glycosylation:
-
The Classical Route: Stereoselective Luche reduction followed by Ferrier rearrangement (Type I).
-
The Advanced Route: Palladium-catalyzed stereoselective glycosylation (O’Doherty Protocol).
Strategic Workflow & Mechanism
The utility of 6-methoxy-2H-pyran-3(6H)-one lies in its dual functionality: it is both an enone (susceptible to 1,2- and 1,4-addition) and a cyclic acetal (susceptible to oxocarbenium formation).
Figure 1: Strategic Divergence in Pyranone Functionalization
Caption: Workflow divergence. Route A (Ferrier) utilizes the allylic alcohol for oxocarbenium generation. Route B (Pd-Catalysis) utilizes the enone functionality for stereocontrolled substitution.
Protocol 1: Stereoselective Luche Reduction
Before most glycosylation events (specifically Ferrier rearrangements), the C3 ketone must be reduced to an alcohol. Standard NaBH₄ reduction often leads to 1,4-reduction (saturation of the double bond).[1] The Luche reduction (CeCl₃/NaBH₄) is mandatory to ensure exclusive 1,2-reduction to the allylic alcohol.
Mechanism: The Cerium(III) coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring attack by the "hard" borohydride species, while suppressing conjugate addition.[2]
Materials:
-
Substrate: 6-methoxy-2H-pyran-3(6H)-one (1.0 equiv)
-
Reagent: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 equiv)
-
Reductant: Sodium borohydride (NaBH₄) (1.0 equiv)[3]
-
Solvent: Methanol (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Dissolve 6-methoxy-2H-pyran-3(6H)-one and CeCl₃·7H₂O in MeOH.
-
Cooling: Cool the solution to -78 °C . Note: Temperature control is critical to maximize diastereoselectivity.
-
Addition: Add NaBH₄ portion-wise over 10 minutes. Gas evolution (H₂) will occur.
-
Reaction: Stir at -78 °C for 30–60 minutes. Monitor by TLC (the alcohol is significantly more polar than the enone).
-
Quench: Add acetone (to consume excess hydride) followed by saturated aqueous NH₄Cl. Allow to warm to room temperature.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Outcome: This typically yields the cis-allylic alcohol (hydroxy group syn to the anomeric methoxy) due to hydride attack from the less hindered face.
Protocol 2: Lewis Acid-Mediated Ferrier Rearrangement (Type I)
This is the industry-standard method for "glycosylating" the Achmatowicz framework. It transforms the allylic alcohol (from Protocol 1) into a 2,3-unsaturated glycoside, allowing the attachment of complex aglycones (drugs/linkers).
Mechanism: A Lewis acid promotes the departure of the C6-methoxy (or C3-OH activation), generating a resonance-stabilized oxocarbenium ion. The nucleophile (alcohol) attacks, typically with high
Materials:
-
Donor: 6-methoxy-3-hydroxy-2H-pyran (Product of Protocol 1) or its acetylated derivative.
-
Acceptor: Alcohol (R-OH) (1.1 – 1.5 equiv).
-
Catalyst: BF₃·OEt₂ (0.1 – 0.2 equiv) or Sc(OTf)₃ (0.05 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Procedure:
-
Setup: Dissolve the pyranol donor and the acceptor alcohol in anhydrous DCM under Argon/Nitrogen.
-
Cooling: Cool to -20 °C to 0 °C .
-
Activation: Add the Lewis Acid (BF₃·OEt₂) dropwise.
-
Reaction: Stir for 1–3 hours. The solution may darken slightly.
-
Checkpoint: If the reaction is sluggish, warm to room temperature, but be wary of decomposition (polymerization of the vinyl ether).
-
-
Quench: Add triethylamine (Et₃N) to neutralize the Lewis acid before adding water.
-
Workup: Wash with NaHCO₃, then brine. Dry and concentrate.
-
Purification: Silica gel chromatography. 2,3-unsaturated glycosides are sensitive to acid; use 1% Et₃N in the eluent if degradation is observed.
Protocol 3: Palladium-Catalyzed De Novo Glycosylation (Advanced)
For high-value targets requiring absolute stereocontrol (e.g., L-sugars), the Pd-catalyzed method developed by O’Doherty et al. is superior. It operates via a
Prerequisite: This reaction works best on Boc-protected allylic alcohols or directly on the pyranone if specific leaving groups are tuned.
Materials:
-
Substrate: Boc-protected allylic alcohol derived from the Achmatowicz product.
-
Catalyst: Pd₂(dba)₃ (2.5 mol %).
-
Ligand: PPh₃ (10 mol %) or chiral Trost ligands for enantioselective induction.
-
Acceptor: Alcohol (R-OH).
-
Additive: Ti(OiPr)₄ (sometimes used to activate the acceptor alcohol).
Step-by-Step Procedure:
-
Catalyst Formation: In a Schlenk tube, mix Pd₂(dba)₃ and PPh₃ in DCM and stir for 15 mins at RT (solution turns from purple to yellow/orange).
-
Addition: Add the Boc-protected pyranone substrate.
-
Glycosylation: Add the acceptor alcohol.
-
Reaction: Stir at 0 °C to RT.
-
Workup: Filter through a short pad of silica/Celite to remove Pd. Concentrate and purify.
Data Summary & Troubleshooting
Table 1: Comparative Analysis of Glycosylation Methods
| Feature | Ferrier Rearrangement (Protocol 2) | Pd-Catalyzed Glycosylation (Protocol 3) |
| Primary Mechanism | Oxocarbenium Ion (S_N1-like) | |
| Stereoselectivity | Retention of Configuration (High Fidelity) | |
| Substrate Requirement | Allylic Alcohol (Free or Acetate) | Allylic Carbonate/Boc |
| Product Type | 2,3-Unsaturated Glycoside | 2,3-Unsaturated Glycoside |
| Key Risk | Polymerization / Anomerization | Catalyst Poisoning / Cost |
Troubleshooting Decision Tree:
Caption: Diagnostic logic for optimizing glycosylation yields and selectivity.
References
-
Achmatowicz, O. ; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides."[6] Tetrahedron, 1971 , 27, 1973–1996.[6]
-
Luche, J.-L. "Lanthanides in organic chemistry.[2] 1. Selective 1,2 reductions of conjugated ketones."[2][3] Journal of the American Chemical Society, 1978 , 100, 2226–2227.[1][2]
-
Babu, R. S. ; O'Doherty, G. A. "A Palladium-Catalyzed Glycosylation Reaction: The De Novo Synthesis of Natural and Unnatural Glycosides."[7][8] Journal of the American Chemical Society, 2003 , 125, 12406–12407.
-
Ferrier, R. J. "Unsaturated Carbohydrates. Part 21. A Carboxylic Ring Contraction Reaction." Journal of the Chemical Society, Perkin Transactions 1, 1979 , 1455–1458.
-
Harris, J. M. ; O'Doherty, G. A. "Enantioselective Synthesis of 2,3-Unsaturated Glycosides." Tetrahedron, 2005 , 61, 6337-6351.
Sources
- 1. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. acgpubs.org [acgpubs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Luche Reduction [organic-chemistry.org]
- 6. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 7. De Novo Synthesis of Rare/Unnatural Sugars from Achiral Materials [acswebcontent.acs.org]
- 8. A palladium-catalyzed glycosylation reaction: the de novo synthesis of natural and unnatural glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable and Sustainable Production Methods for Achmatowicz Rearrangement Products
Introduction & Strategic Overview
The Achmatowicz rearrangement (AchR) is a fundamental chemical transformation that converts biomass-derived furfuryl alcohols into highly functionalized six-membered oxygen and nitrogen heterocycles (dihydropyranones and piperidines)[1]. These versatile scaffolds are critical building blocks in the total synthesis of natural products, carbohydrates, and small-molecule active pharmaceutical ingredients (APIs)[1][2].
Historically, scaling the AchR has been severely bottlenecked by its reliance on stoichiometric oxidants such as N-bromosuccinimide (NBS) or m-chloroperoxybenzoic acid (m-CPBA)[3]. These traditional reagents generate massive amounts of organic waste (e.g., succinimide or m-chlorobenzoic acid), require hazardous halogenating agents, and pose severe exothermic risks during industrial scale-up[1][2].
To address these limitations, this application note details two field-validated, highly scalable methodologies: a Continuous Photo-Flow Protocol and a Green Fenton-Halide Batch Protocol . These modern methods eliminate toxic stoichiometric oxidants, dramatically improve the Environmental Factor (E-factor), and enable seamless decagram-to-kilogram scale production[4][5].
Mechanistic Causality & Process Selection
Choosing the correct scalable method depends on the available infrastructure and the specific substrate sensitivities.
-
Continuous Photo-Flow (Visible Light): Batch photochemical processes are inherently limited by the Beer-Lambert law, where photon penetration drops exponentially as reactor size increases. Moving the AchR to a continuous micro-flow reactor ensures uniform irradiation and precise residence time control[6]. Utilizing a Ru(bpy)₃Cl₂ photocatalyst and K₂S₂O₈ as a terminal oxidant, the reaction achieves complete conversion in just 10 minutes[5][6]. The rapid flow prevents over-oxidation and thermal degradation of the sensitive dihydropyranone products.
-
Fenton-Halide Catalysis (Batch): For facilities lacking continuous flow infrastructure, the Fenton-halide protocol offers a highly scalable batch alternative. Instead of using elemental halogens or NBS, this method utilizes catalytic FeBr₂ or CeBr₃ (8–10 mol%) to decompose H₂O₂[7]. This generates a short-lived hydroxyl radical that oxidizes the bromide ion in situ to produce hypobromous acid (HOBr)—the active brominating species that drives the oxidative ring expansion[7]. Because water is the sole byproduct, this method eliminates the laborious chromatographic removal of organic oxidant waste[7].
Pathway Visualization
Process workflow comparing continuous photo-flow and green Fenton-halide batch methods for AchR.
Quantitative Performance Comparison
To guide process development, the following table summarizes the quantitative metrics of traditional versus modern scalable AchR methodologies.
| Metric | Traditional Batch (NBS/m-CPBA) | Green Fenton-Halide Batch | Continuous Photo-Flow |
| Primary Oxidant | NBS or m-CPBA | H₂O₂ | K₂S₂O₈ |
| Catalyst | None (Stoichiometric) | FeBr₂ or CeBr₃ (8-10 mol%) | Ru(bpy)₃Cl₂ (0.5 mol%) |
| Reaction Time | 1–4 hours | 2–3 hours | 10 minutes |
| Yield Range | 60–85% | 75–95% | 70–84% |
| Primary Byproduct | Succinimide / m-CBA | Water | Sulfate salts |
| Scalability | Low (Exothermic, High Waste) | High (Decagram scale) | Very High (Continuous) |
Standard Operating Protocols (SOPs)
Protocol A: Gram-Scale Continuous Photo-Flow Synthesis
This protocol leverages a modular photo-flow reactor to achieve rapid, continuous throughput[5][6].
-
Stock Solution Preparation : Dissolve furfuryl alcohol (1.0 equiv, 1 g, 5.4 mmol), K₂S₂O₈ (1.0 equiv, 1.46 g), and Ru(bpy)₃Cl₂·6H₂O (0.005 equiv, 20 mg) in a solvent mixture of ACN (20 mL), DMSO (20 mL), and H₂O (40 mL)[8].
-
Causality Note: This specific ternary solvent system (ACN/DMSO/H₂O) is essential to maintain complete homogeneity of both the organic substrate and the highly polar inorganic persulfate/ruthenium salts, preventing precipitation and microreactor clogging during continuous operation[8].
-
-
Reactor Priming & Pumping : Load the homogeneous stock solution into a 100 mL syringe connected to a precision pump, feeding into a 10 mL photo-flow reactor[8].
-
Steady-State Photoredox : Pass the solution through the reactor at a flow rate of 1 mL/min, ensuring a precise 10-minute residence time under visible light (sunlight or white LED)[6][8].
-
Causality Note: The 10-minute residence time provides optimal photon exposure for complete conversion while suppressing the over-oxidation or thermal degradation that plagues prolonged batch photochemistry[6].
-
-
In-Line Downstream Processing : Direct the outflowing product mixture into an X-junction, introducing cooling water (4.5 mL/min) and ethyl acetate (2.5 mL/min) to form alternating organic-aqueous droplets[8].
Protocol B: Environmentally Friendly Fenton-Halide Batch Synthesis
This protocol is ideal for standard batch manufacturing facilities seeking to eliminate toxic halogenating agents[7].
-
Substrate Dissolution : Dissolve the furfuryl alcohol derivative in a THF/H₂O (10:1) solvent mixture[7].
-
Catalyst Addition : Add 8–10 mol% of FeBr₂ or CeBr₃ to the solution at 23 °C[7].
-
Controlled Oxidation : Slowly add H₂O₂ (2.2 equiv) to the reaction mixture. Allow the reaction to stir for 2–3 hours[7].
-
Causality Note: The slow addition of H₂O₂ regulates the generation of the short-lived hydroxyl radical, which subsequently oxidizes the bromide to hypobromous acid (HOBr). This controlled in situ generation of HOBr drives the Achmatowicz rearrangement while preventing thermal runaway[7].
-
-
Workup : Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Because water is the only byproduct of the primary oxidation cycle, the organic phase requires minimal washing, bypassing the laborious chromatographic removal of solid organic waste associated with traditional oxidants[7].
References
-
[9] Zhao, G., & Tong, R. (2018). A solvent-free catalytic protocol for the Achmatowicz rearrangement. Green Chemistry (RSC Publishing). Available at: [Link]
-
[3] Zhao, G., & Tong, R. (2018). A solvent-free catalytic protocol for the Achmatowicz rearrangement. RSC Publishing. Available at: [Link]
-
[2] Tong, R., et al. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research (ACS Publications). Available at:[Link]
-
[6] Oja, J., Kumar, S., & Pabbaraja, S. (2024). Visible-light-mediated flow protocol for Achmatowicz rearrangement. Beilstein Journal of Organic Chemistry (PubMed). Available at: [Link]
-
[4] Tong, R., et al. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. Accounts of Chemical Research (ACS Publications). Available at: [Link]
-
[5] Oja, J., Kumar, S., & Pabbaraja, S. (2024). (PDF) Visible-light-mediated flow protocol for Achmatowicz rearrangement. ResearchGate. Available at: [Link]
-
[1] Tong, R., et al. (2022). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. PubMed. Available at:[Link]
-
[8] Oja, J., Kumar, S., & Pabbaraja, S. (2024). Supporting Information Visible-light-mediated flow protocol for Achmatowicz rearrangement. Beilstein Journals. Available at:[Link]
Sources
- 1. Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A solvent-free catalytic protocol for the Achmatowicz rearrangement - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03030H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Visible-light-mediated flow protocol for Achmatowicz rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. A solvent-free catalytic protocol for the Achmatowicz rearrangement - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Polymerization Side Reactions of 2H-Pyran-3(6H)-ones
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis and handling of 2H-pyran-3(6H)-ones. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize unwanted polymerization and other side reactions, ensuring the successful outcome of your experiments.
Introduction to the Challenge: The Instability of 2H-Pyran-3(6H)-ones
2H-Pyran-3(6H)-ones are valuable synthetic intermediates, prized for their utility in constructing complex molecules.[1] However, their inherent reactivity, stemming from the α,β-unsaturated ketone moiety within a strained heterocyclic system, makes them susceptible to a variety of side reactions. The most common and frustrating of these is polymerization, which can manifest as a sudden solidification of the reaction mixture, the formation of intractable oils, or simply low yields of the desired product.
This guide is structured to provide you with a fundamental understanding of why these side reactions occur and to equip you with practical, field-proven strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a solid mass. What happened?
A1: This is a classic sign of runaway polymerization. The individual 2H-pyran-3(6H)-one molecules have reacted with each other to form long polymer chains. This is often initiated by radicals, which can be generated by heat, light, or trace impurities in your reagents or solvents.
Q2: What is a polymerization inhibitor, and should I be using one?
A2: A polymerization inhibitor is a compound that scavenges free radicals, thereby terminating the chain reaction of polymerization. For syntheses involving α,β-unsaturated systems like 2H-pyran-3(6H)-ones, using an inhibitor is highly recommended. Common examples include butylated hydroxytoluene (BHT) and hydroquinone.
Q3: I'm observing a significant amount of a byproduct with the same mass as my product. What could it be?
A3: You are likely forming an isomer of your desired pyranone. A common side reaction in pyranone synthesis is the competing formation of a furanone isomer through a 5-exo-dig cyclization instead of the desired 6-endo-dig cyclization.[2] The selectivity can often be influenced by the choice of catalyst and reaction conditions.
Q4: My purified 2H-pyran-3(6H)-one decomposes upon storage. How can I prevent this?
A4: 2H-Pyran-3(6H)-ones can be unstable, especially if exposed to acidic or aqueous conditions, which can cause the ring to open.[3] For storage, ensure the compound is in a solid, dry state and kept in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Adding a small amount of a radical inhibitor like BHT to the storage container can also prolong its shelf life.
Q5: Can the workup procedure affect the stability of my product?
A5: Absolutely. Aqueous workups, particularly under acidic conditions, can lead to hydrolysis and ring-opening of the pyranone.[3] It is advisable to use anhydrous workup conditions whenever possible and to neutralize any acidic catalysts thoroughly before concentrating the product.
Troubleshooting Guide: From Theory to Practice
This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.
Problem 1: Low or No Yield of the Desired 2H-Pyran-3(6H)-one
| Possible Cause | Explanation | Proposed Solution |
| Polymerization | The high reactivity of the α,β-unsaturated system leads to the formation of polymers. | - Add a radical inhibitor (e.g., BHT, hydroquinone, or TEMPO) at the start of the reaction (100-500 ppm).- Maintain the lowest possible reaction temperature.- Protect the reaction from light by wrapping the flask in aluminum foil. |
| Ring-Opening/Decomposition | The pyranone ring is sensitive to acidic or basic conditions, leading to hydrolysis.[3] | - Use neutral or mildly acidic/basic conditions where possible.- Ensure anhydrous conditions by using dry solvents and an inert atmosphere.- During workup, quickly and thoroughly neutralize any acids or bases. |
| Formation of Isomeric Byproducts | Alternative cyclization pathways, such as 5-exo-dig, can compete with the desired 6-endo-dig cyclization, leading to furanone byproducts.[2] | - Optimize your catalyst system. For some reactions, Lewis acids can favor the desired cyclization.- Adjust the reaction temperature, as the activation energies for the different pathways may vary. |
| Dimerization | Photochemically induced [2+2] or [4+2] cycloadditions can lead to dimeric byproducts.[4] | - Protect the reaction from light.- Consider running the reaction at a lower concentration to disfavor bimolecular reactions. |
Problem 2: Difficulty in Purifying the 2H-Pyran-3(6H)-one
| Possible Cause | Explanation | Proposed Solution |
| Streaking on TLC/Column Chromatography | The compound may be unstable on silica gel, or residual polymeric material may be present. | - Deactivate the silica gel by adding a small amount of a non-polar solvent and then evaporating it before making the slurry.- Add a small amount of a radical inhibitor to the eluent to prevent on-column polymerization. |
| Co-elution with Byproducts | Isomeric or dimeric byproducts may have similar polarities to the desired product. | - Employ alternative purification techniques such as preparative HPLC or crystallization.- Modify the product (e.g., through protection of a functional group) to alter its polarity for easier separation, followed by deprotection. |
| Product Decomposition During Solvent Removal | Heating to remove high-boiling solvents can induce polymerization or decomposition. | - Use a rotary evaporator at the lowest possible temperature and pressure.- For very sensitive compounds, consider removing the solvent by lyophilization (freeze-drying) if applicable. |
Understanding the Mechanisms of Polymerization
Two primary mechanisms are likely responsible for the unwanted polymerization of 2H-pyran-3(6H)-ones:
-
Free-Radical Polymerization: This is often the main culprit. Trace amounts of radical initiators (peroxides in solvents, exposure to UV light) can create a radical species that attacks the double bond of the pyranone. This initiates a chain reaction, rapidly forming a high-molecular-weight polymer.
-
Michael Addition Polymerization: The enolate of the pyranone (or another nucleophile in the reaction mixture) can act as a Michael donor and attack the β-carbon of the α,β-unsaturated system of another pyranone molecule. This can lead to the formation of oligomers or polymers. This is more likely to occur under basic conditions.
Data-Driven Decisions: Choosing a Polymerization Inhibitor
The selection of an appropriate inhibitor and its concentration is a critical experimental parameter.
| Inhibitor | Typical Concentration | Mechanism of Action | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Radical Scavenger | Good solubility in organic solvents. Can sometimes be consumed during the reaction. |
| Hydroquinone (HQ) | 100 - 1000 ppm | Radical Scavenger | Highly effective. Often used for storing reactive monomers. |
| Phenothiazine | 50 - 500 ppm | Radical Trap | Effective at higher temperatures. |
| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | 100 - 1000 ppm | Stable Radical | Highly efficient radical scavenger. Can also act as an oxidant under certain conditions.[5][6] |
Experimental Protocols: A Proactive Approach to Minimizing Polymerization
This section provides a general, step-by-step protocol for the synthesis of a 2H-pyran-3(6H)-one, incorporating best practices to prevent polymerization.
Protocol: General Synthesis of a 2H-Pyran-3(6H)-one Derivative
-
Reagent and Glassware Preparation:
-
Ensure all glassware is meticulously cleaned and oven-dried to remove any potential radical initiators.
-
Use freshly distilled, peroxide-free solvents. A simple test for peroxides is recommended for ethereal solvents.
-
Ensure all starting materials are of high purity.
-
-
Reaction Setup:
-
Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
To the reaction flask, add the solvent and the starting materials.
-
Add the chosen polymerization inhibitor (e.g., BHT, 200 ppm based on the theoretical product weight) at this stage.
-
-
Reaction Execution:
-
Maintain the reaction at the lowest effective temperature. If heating is required, use a well-controlled oil bath.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction progress closely using TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
If an acidic or basic catalyst was used, neutralize it carefully. Anhydrous neutralization methods are preferred.
-
Remove the solvent under reduced pressure at a low temperature.
-
For column chromatography, consider adding a small amount of the inhibitor to the eluent.
-
Collect the fractions containing the pure product and remove the solvent promptly.
-
-
Storage:
-
Store the purified product in a tightly sealed container, in a cool, dark place, and under an inert atmosphere.
-
Consider adding a small amount of fresh inhibitor to the solid product for long-term stability.
-
References
- Benchchem. (n.d.). Troubleshooting common problems in Aspyrone synthesis.
- Krishna, M. C., et al. (1998). Nitroxide-based antioxidants. Journal of Biological Chemistry, 273(37), 23665-23668.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2H-pyran-2-ones.
- Mass Photometry Protein Oligomerization: Detect Complexes, Aggregates, and Heterogeneity. (2026, January 19). Bitesize Bio.
- Characterizing protein oligomeriz
- How to stop polymerization of sesquiterpene lactones like Parthenolide? (2020, August 5).
- Exploiting the role of TEMPO persistent radical as radical scavenger. (n.d.). POLITesi.
- Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023, April 26). MDPI.
- One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. (2024, January 8). Polymer Chemistry.
- Editorial: Six-membered heterocycles: their synthesis and bio applic
- Synthesis and Characterization of Azo, Bis-Benzylidene and Pyranone based Polymers for NLO Application. (n.d.).
- Benchchem. (n.d.). How to prevent Michael addition side products in chalcone synthesis.
- Methods used to study the oligomeric structure of G-protein-coupled receptors. (2017, April 20). Acta Pharmacologica Sinica.
- Synthesis and characterization of heterocyclic compounds and polymers with studying the biological activity for some of them. (2019, December 15). Journal of Global Pharma Technology.
- Confocal Spectroscopy to Study Dimerization, Oligomerization and Aggregation of Proteins: A Practical Guide. (2016, April 30). MDPI.
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal.
- What factors to control or omit to avoid or slow down Michael addition reactions? (2019, February 21).
- Synthesis of Bioactive Heterocycles: Photocatalysis and Computational Catalysis in Synergy. (n.d.). Allied Academies.
- Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. (n.d.).
- Organic Synthesis Using Nitroxides. (2023, August 23). PubMed.
- Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. (2025, October 28).
- A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
- Organic Synthesis Using Nitroxides. (n.d.).
- Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). (2026, January 21).
- Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
- 6-hydroxy-2H-pyran-3(6H)
- Synthesis of Pyran and Pyranone N
- Synthesis and antimicrobial properties of 2H-pyran-3(6H)
- Michael Addition–Elimination Ring-Opening Polymeriz
- Benchchem. (n.d.). Common pitfalls in handling and storing sydnone imines.
- Polymerization of heterocycles related to biomedical polymers. (n.d.). IUPAC.
- 14.3.5 Pyranones and Pyranthiones (Update 2021). (n.d.).
- Methods for the purification of polymers. (2008, October 30).
- Michael Addition–Elimination Ring-Opening Polymerization. (2024, June 21). Journal of the American Chemical Society.
- Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxyl
- Automated Parallel Dialysis for Purification of Polymers. (2022, November 10). PMC.
- Chemical Storage Safety Guideline. (n.d.). UQ Policy and Procedure Library.
- Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applic
- Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. (2001, December 28). PubMed.
- Application Notes: Safe Handling & Storage of Unstable Alkanolamines. (n.d.). Smolecule.
- Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C–H Addition to Glyoxylate. (n.d.).
- Synthesis and Characterization of Poly[(1-trimethylsilyl-1-propyne)-co-(1-(4-azidobutyldimethylsilyl). (n.d.). Sci-Hub.
- Polymers of N-vinylpyrrolidone: Synthesis, characteriz
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI.
- University of Pittsburgh Safety Manual EH&S Guideline Number: 04-028. (2013, February 1). University of Pittsburgh.
- Polymer Degradation: Category, Mechanism and Development Prospect. (n.d.). E3S Web of Conferences.
- A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (n.d.).
- Synthesis of pyran and pyranone n
Sources
- 1. researchgate.net [researchgate.net]
- 2. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroxide TEMPO: A genotoxic and oxidative stress inducer in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Synthesis Using Nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction temperature for Achmatowicz oxidation of furans
Technical Support Center: Thermal Management in Achmatowicz Rearrangement
Subject: Optimizing Reaction Temperature & Troubleshooting Thermal Anomalies Ticket ID: ACH-OPT-2026 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Introduction: The Thermal Paradox
Welcome to the Technical Support Center. You are likely here because your Achmatowicz oxidation—a cornerstone transformation for synthesizing dihydropyranones from furfuryl alcohols—is suffering from yield variability, dark decomposition, or stalled intermediates.
The Core Issue: The Achmatowicz rearrangement is a two-stage cascade disguised as a single step.
-
Oxidation (Exothermic/Fast): Furan
Z-enedione. -
Cyclization (Endothermic/Slower): Z-enedione
Dihydropyranone.
The Optimization Rule: Temperature control is not about maintaining a static setpoint; it is about managing a thermal trajectory. The oxidation requires cryogenic suppression to prevent runaway side reactions, while the cyclization often requires controlled warming to overcome the activation energy barrier.
Module 1: The Mechanistic Thermal Landscape
To troubleshoot, you must visualize the invisible. The diagram below maps the reaction coordinate and identifies where temperature deviations cause failure.
Figure 1: Mechanistic pathway highlighting critical thermal control points.[1] The Z-enedione intermediate is the "thermal bottleneck" where selectivity is lost if the temperature rises too quickly.
Module 2: Troubleshooting by Symptom (The Help Desk)
Use this section to diagnose your specific failure mode.
Symptom 1: Reaction mixture turns black/tarry immediately.
-
Diagnosis: Thermal Runaway (Polymerization).
-
Cause: The initial oxidation (especially with NBS or m-CPBA) is highly exothermic. If the reagent is added too fast or at room temperature (RT), the furan ring polymerizes before rearrangement.
-
Solution:
-
Cool reactor to -78°C (ideal) or at least -10°C .
-
Dilute the substrate concentration (0.1 M or lower).
-
Switch to slow addition of the oxidant (syringe pump).
-
-
Symptom 2: Yield is low; NMR shows acyclic diketones.
-
Diagnosis: Ring Opening (Pseudo-base Formation).
-
Cause: The Z-enedione intermediate is sensitive. High temperatures (>25°C) combined with strong acidic conditions promote permanent ring opening rather than recyclization.
-
Solution:
-
Buffer the reaction. If using NBS, add solid NaHCO₃ or NaOAc to scavenge HBr byproducts [1].
-
Maintain T < 0°C until the oxidant is fully consumed.
-
-
Symptom 3: Reaction stalls; Intermediate persists.
-
Diagnosis: Kinetic Trap.
-
Cause: The reaction was kept too cold (-78°C) for too long. The oxidation finished, but the system lacks the thermal energy to drive the cyclization (rearrangement).
-
Solution:The Stepwise Warm-up.
-
Oxidize at -78°C.
-
Once oxidant is consumed (verify by TLC), remove cooling bath.
-
Allow to warm to 0°C or RT slowly over 1 hour to drive cyclization.
-
-
Module 3: Optimization Protocols
Do not rely on "standard" literature procedures without adapting for thermal mass. Below are the optimized protocols for batch and flow.
Protocol A: The "Cryogenic Control" Batch Method (NBS-Mediated)
Best for: Small scale (<5g), high stereoselectivity requirements.
| Step | Action | Critical Parameter |
| 1 | Solvation | Dissolve furfuryl alcohol in THF/H₂O (4:1). Add 1.5 eq NaHCO₃. |
| 2 | Equilibration | Cool solution to 0°C (ice/brine) or -78°C (dry ice/acetone). |
| 3 | Oxidation | Add NBS (1.1 eq) portion-wise or as a solution over 30 mins. |
| 4 | Quench | Add saturated Na₂S₂O₃ (thiosulfate) at reaction temp. |
| 5 | Cyclization | Remove cooling bath. Stir at RT for 30-60 min. |
Protocol B: Continuous Flow Protocol (Scale-Up)
Best for: Scale (>10g), safety management, and unstable intermediates.
Flow chemistry is superior for Achmatowicz reactions because the high surface-area-to-volume ratio manages the exotherm efficiently, preventing hot-spots [2].
Figure 2: Continuous flow setup allows for higher operational temperatures (0°C to RT) due to efficient heat removal, reducing residence time to minutes.
Module 4: Safety & Scale-Up (FAQ)
Q: Can I run this at reflux to speed it up? A: Absolutely not. Achmatowicz intermediates are thermally labile. Refluxing will lead to complex mixtures of polymerized furans and ring-opened dicarbonyls.
Q: I am scaling to 100g. What is the major risk? A: Delayed Exotherm. In large batch reactors, the heat of oxidation may accumulate and spike after reagent addition stops.
-
Mitigation: Use an internal temperature probe (not just jacket temp). Do not add the second half of the oxidant until the exotherm from the first half has plateaued and returned to baseline [3].
Q: Is m-CPBA or NBS better for temperature management? A: NBS is generally safer for thermal control. m-CPBA reactions are often heterogeneous (slurries) in DCM, leading to hot-spots. NBS in THF/Water is homogeneous, allowing for uniform heat distribution [4].
References
-
Tong, R., et al. (2022).[2] "Achmatowicz Rearrangement-Inspired Development of Green Chemistry." Accounts of Chemical Research.
- Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. (General reference for flow exotherm management principles).
-
Deska, J., et al. (2015). "Bio- and Chemocatalytic Strategies for the Enantioselective Synthesis of Heterocycles via Achmatowicz Rearrangement." Synthesis.
-
Achmatowicz, O., et al. (1971).[3][4][5] "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds." Tetrahedron.
-
Bannon, R., et al. (2024).[6] "Visible-light-mediated flow protocol for Achmatowicz rearrangement." Beilstein Journal of Organic Chemistry.
Sources
- 1. Development of Safe and Scalable Continuous-Flow Methods for Palladium-Catalyzed Aerobic Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Achmatowicz reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low enantiomeric excess in pyranone synthesis
Welcome to the Technical Support Center for Asymmetric Pyranone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically troubleshoot and resolve issues related to low enantiomeric excess (ee) during the synthesis of pyranones and dihydropyranones.
This guide bypasses generic advice to focus on the mechanistic causality behind stereochemical failures, providing self-validating protocols and authoritative grounding to ensure your catalytic cycles perform at their theoretical limits.
Diagnostic Workflow for Stereochemical Failures
Before altering your synthetic route, it is critical to isolate whether the loss of stereocontrol is a thermodynamic, kinetic, or material-driven issue. The workflow below outlines the logical progression for diagnosing low enantiomeric excess.
Diagnostic workflow for troubleshooting low enantiomeric excess in asymmetric pyranone synthesis.
Troubleshooting Knowledge Base (FAQ)
Q1: Why is my N-Heterocyclic Carbene (NHC) catalyzed dihydropyranone synthesis yielding low enantiomeric excess?
A1: Low ee in NHC-catalyzed reactions frequently stems from a competitive racemic background reaction or poor stereocontrol during the formation of the Breslow intermediate[1]. In the synthesis of complex tricyclic dihydropyranones, mechanistic studies indicate that while the formation of the Breslow intermediate is the rate-determining step, the selectivity-determining step occurs later in the catalytic cycle[1]. If the background reaction outpaces your catalyzed pathway, racemic products will dominate.
Mechanistic Solution: Lower the reaction temperature to amplify the energy difference (
Q2: How does solvent choice impact the enantioselectivity of transition-metal catalyzed pyranone synthesis?
A2: The solvent fundamentally dictates the conformation of the catalyst-substrate complex and influences the transition state energies of the two competing enantiomeric pathways[2]. For instance, in the 4, the use of 1,1,2,2-tetrachloroethane is absolutely critical for chiral recognition[4]. Mechanistic Solution: Screen a range of solvents with varying polarities and coordinating abilities[2]. If using metal catalysis, consider the addition of an anionic surfactant (like sodium dodecyl sulfate) to improve product selectivity by stabilizing highly reactive intermediates, such as the cyclopropyl gold carbene[4].
Q3: I am using isothiourea catalysis for 3,5,6-substituted dihydropyranones, but my ee is inconsistent. What is the cause?
A3: In isothiourea-catalyzed Michael-addition lactonization cascades, β-unsubstituted 2-aroylacrylates are highly reactive. This high reactivity often leads to a competitive, base-promoted background reaction that produces racemic mixtures[5]. Mechanistic Solution: To ensure reproducibility and achieve high enantioselectivity (typically >90% ee), you must switch your enolate precursors. Use homoanhydrides instead of in situ mixed anhydrides; this approach significantly reduces the levels of added organic base necessary for catalysis, thereby suppressing the non-selective background pathway[5].
Q4: How can I rapidly determine if my optimization efforts are improving the ee without relying solely on slow chiral HPLC?
A4: High-throughput experimentation (HTE) is often bottlenecked by chromatographic analysis. You can bypass this by employing optical methods utilizing circular dichroism (CD) spectra combined with machine learning techniques[6]. Mechanistic Solution: By using kernel partial least squares (KPLS) regression, you can project non-linear spectroscopic data onto a higher-dimensional feature space[6]. This allows for the rapid and accurate determination of both enantiomeric excess and diastereomeric excess directly from the reaction mixture without the need for chiral chromatography[6].
Self-Validating Experimental Protocol
To ensure your catalytic system is capable of high enantioselectivity before committing precious substrates, use this self-validating protocol for the NHC/LiCl-Mediated Synthesis of Dihydropyranones . This protocol builds in internal controls to verify catalyst integrity.
Objective: Establish a baseline reaction with >90% ee using an in situ activation strategy to rule out catalyst degradation or moisture intrusion.
Step-by-Step Methodology:
-
Benchmark Selection & Purification: Select a well-established substrate known to give high ee with your catalyst system to serve as a benchmark[2]. Ensure all α,β-unsaturated carboxylic acids and 1,3-dicarbonyl compounds are highly pure. Dry all solvents over activated 3Å molecular sieves, as water can deactivate or alter the selectivity of the catalyst[2].
-
Catalyst Activation (The Control Check): In a strictly inert atmosphere (glovebox or Schlenk line), combine the chiral NHC precatalyst (10 mol%), LiCl (20 mol%), and a mild base (e.g., DIPEA) in the optimized solvent.
-
Causality: The base generates the active free carbene, while LiCl coordinates to the substrate, lowering the activation energy for the selective pathway and locking the stereochemical conformation[3].
-
-
Substrate Addition & Thermal Control: Slowly add the α,β-unsaturated carboxylic acid followed by the 1,3-dicarbonyl compound at a controlled low temperature (start at -20°C).
-
Causality: Lower temperatures amplify the energy difference between the diastereomeric transition states, making the reaction more sensitive to the chiral environment of the catalyst[2].
-
-
Quenching & Orthogonal Validation: Quench the reaction with aqueous NH4Cl to halt the catalytic cycle immediately. Extract the organic layer and purify via flash chromatography. Determine the ee using two orthogonal methods: Chiral HPLC and KPLS-analyzed Circular Dichroism (CD)[6]. If the benchmark fails to reach >90% ee, the issue lies with the catalyst batch or solvent purity, not the novel substrate.
Quantitative Data: Optimization Parameters
The following table summarizes the mechanistic impact of key optimization parameters on the enantiomeric excess and overall yield during asymmetric pyranone synthesis.
| Optimization Parameter | Mechanistic Effect | Impact on Enantiomeric Excess (ee) | Impact on Yield |
| Temperature Decrease | Amplifies the energy difference between diastereomeric transition states[2]. | Increases (often >90% at optimal low temps). | May decrease due to slower reaction kinetics. |
| Solvent Polarity Switch | Alters the conformation of the catalyst-substrate complex and transition state energies[2]. | Critical for chiral recognition (e.g., tetrachloroethane in Gold catalysis)[4]. | Variable; highly dependent on substrate solubility. |
| Precursor Type (Homoanhydrides) | Reduces the need for added organic base, suppressing racemic background reactions[5]. | Significantly Increases (restores ee to >90%)[5]. | Maintains high yield while improving selectivity. |
| Lewis Acid Co-catalyst (LiCl) | Stabilizes the transition state via in situ activation of carboxylic acids[3]. | Increases by locking the stereochemical conformation[3]. | Increases by accelerating the catalyzed pathway over the background. |
References
1.1 - JYX[1] 2.5 - PMC[5] 3.3 - PubMed[3] 4.4 - R Discovery[4] 5. 2 - Benchchem[2] 6.6 - PMC[6]
Sources
- 1. Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC‐Catalyzed Kinetic Resolution :: JYX [jyx.jyu.fi]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Enantioselective Assembly of Dihydropyranones through an NHC/LiCl-Mediated in situ Activation of α,β-Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Enantioselective Synthesis of 3,5,6‐Substituted Dihydropyranones and Dihydropyridinones using Isothiourea‐Mediated Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of (6R)-6-Methoxy-2H-pyran-3(6H)-one
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Molecule: (6R)-6-Methoxy-2H-pyran-3(6H)-one is a chiral Achmatowicz rearrangement product. It serves as a high-value scaffold for the de novo synthesis of monosaccharides, lactones, and complex natural products.
The Critical Vulnerability: The C6-methoxy group constitutes a cyclic acetal (specifically, a glycoside-like linkage). While the enone system (C4=C5) makes it a Michael acceptor, the primary stability failure point during workup is the acid-sensitivity of the acetal .
The "Acidic Workup" Risk: Exposure to acidic conditions (pH < 4) or acidic stationary phases (untreated silica gel) triggers three distinct failure modes:
-
Anomerization/Racemization: Loss of the defined (6R) stereochemistry via an oxocarbenium ion intermediate.
-
Hydrolysis: Conversion to the hemiacetal (6-hydroxy-2H-pyran-3(6H)-one), which is unstable in water.[1]
-
Ring Opening/Aromatization: Collapse of the pyran ring to form 5-hydroxy-3-oxopentanal or rearrangement to furan derivatives.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My product disappeared on the silica column."
Diagnosis: Acid-catalyzed decomposition on the stationary phase. Standard silica gel is slightly acidic (pH ~5–6) and possesses active hydroxyl groups that can catalyze acetal hydrolysis or transacetalization. Corrective Action:
-
Neutralize the Silica: Pre-treat the silica gel slurry with 1–2% Triethylamine (Et3N) in the eluent system before loading the sample.
-
Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the compound within 10–15 minutes.
-
Alternative Phase: For highly sensitive analogs, use basic alumina or deactivated silica (Grade III).
Issue 2: "The NMR shows a complex mixture of aldehydes and hydrates."
Diagnosis: Aqueous Acid Hydrolysis. You likely used an acidic quench (e.g., HCl or NH4Cl) or allowed the reaction to stand in an unbuffered aqueous layer.
Mechanism: Protonation of the methoxy oxygen
-
Buffered Quench: Use saturated aqueous NaHCO3 or a Phosphate Buffer (pH 7.0) to quench the reaction.
-
Cold Workup: Perform all extraction steps at 0°C. The rate of hydrolysis drops significantly at lower temperatures.
-
Rapid Drying: Dry organic layers immediately over Na2SO4 (neutral) rather than MgSO4 (slightly acidic) and concentrate without delay.
Issue 3: "The optical rotation is lower than reported (Loss of ee)."
Diagnosis: Acid-Catalyzed Anomerization. The (6R) center is thermodynamically unstable relative to the oxocarbenium ion. Even trace acid allows the methoxy group to detach and re-attach, scrambling the stereochemistry. Corrective Action:
-
Avoid Acidic Stains: Do not use p-Anisaldehyde or Hanessian’s stain for TLC monitoring if you plan to recover the spot; the heat + acid will decompose it immediately, giving false "decomposition" results.
-
Solvent Acidity: Ensure CDCl3 for NMR is neutralized (store over K2CO3) as chloroform generates HCl over time.
Visualizing the Instability Mechanism
The following diagram illustrates the cascade of failure triggered by protons (
Caption: Acid-catalyzed pathway showing the loss of the (6R) stereocenter via the planar oxocarbenium intermediate and subsequent hydrolysis.
Standardized Protocols
Protocol A: Neutralized Silica Gel Purification
Use this for all isolations of 6-alkoxy-2H-pyran-3(6H)-ones.
-
Preparation: Calculate the required amount of Silica Gel 60 (230-400 mesh).
-
Slurry Formation: In an Erlenmeyer flask, suspend the silica in the starting eluent (e.g., 90:10 Hexane:EtOAc).
-
Neutralization: Add 1% v/v Triethylamine (Et3N) to the slurry. Swirl effectively for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent (containing 1% Et3N) to ensure the base is distributed.
-
Loading: Load the crude material. (Note: You can remove Et3N from the eluent for the actual run if the silica is pre-treated, or keep it at 0.5% to be safe).
Protocol B: Safe Reaction Quench (Post-Achmatowicz)
Use this when generating the pyranone via NBS or m-CPBA oxidation.
-
Cooling: Cool the reaction mixture to 0°C.
-
Quenching Agent: Add saturated aqueous NaHCO3 (Sodium Bicarbonate) dropwise.
-
Why? This neutralizes HBr (from NBS) or carboxylic acids (from m-CPBA) without raising the pH to damaging alkaline levels (pH > 10 can cause Michael additions).
-
-
Extraction: Extract immediately with cold Dichloromethane (DCM) or Diethyl Ether.
-
Washing: Wash the organic phase once with brine. Do not wash with 1M HCl or NH4Cl.
-
Drying: Dry over anhydrous Na2SO4 for 10 minutes. Filter and concentrate at < 30°C.
Stability Data Summary
| Parameter | Condition | Stability Outcome | Recommendation |
| pH | < 4.0 | Critical Failure (Hydrolysis < 1h) | Keep pH 6.5 – 7.5 |
| pH | 7.0 (Neutral) | Stable (Days/Weeks) | Ideal storage condition |
| pH | > 10.0 | Moderate Risk (Polymerization) | Avoid strong bases (NaOH) |
| Temperature | > 40°C | Risk of Aromatization | Concentrate at < 30°C |
| Solvent | CDCl3 (Acidic) | Slow Anomerization | Filter CDCl3 through basic alumina |
| Solvent | Water | Unstable (Hemiacetal equil.) | Remove water immediately |
Frequently Asked Questions (FAQs)
Q: Can I store the crude mixture overnight before purification? A: Only if all acid has been removed. If the crude oil contains residual acid from the reaction (e.g., m-chlorobenzoic acid), the acetal will hydrolyze overnight. It is safer to pass it through a short plug of neutralized silica or store it as a frozen benzene/benzene-derivative solution at -20°C.
Q: Why does my product turn dark brown/black? A: This indicates polymerization or aromatization to furan derivatives. This is exothermic and autocatalytic. If you see this, your sample is likely too acidic or was concentrated at too high a temperature.
Q: Is the (6S) isomer more stable than the (6R)? A: Chemically, no. Both enantiomers share the same electronic instability at the acetal center. However, diastereomers (if other substituents are present on the ring) may have different hydrolysis rates due to steric shielding of the anomeric oxygen.
References
-
Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides."[2] Tetrahedron, 1971, 27(10), 1973–1996.[2]
-
Harris, J. M.; O’Doherty, G. A. "Enantioselective Synthesis of Functionalized Pyranones from Furans." Tetrahedron, 2005, 61, 6352.
-
BenchChem Technical Repository. "Stability of 6-Methoxydihydro-2H-pyran-3(4H)-one under acidic conditions.
-
Tong, R. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry." Accounts of Chemical Research, 2022.
Sources
Technical Support Center: Solvent Selection for Maximizing Furfuryl Alcohol to Pyranone Conversion
Welcome to the technical support center for optimizing the conversion of furfuryl alcohol to pyranone, a key transformation in the synthesis of valuable chemical intermediates from renewable biomass resources. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common experimental challenges.
The conversion of furfuryl alcohol to a pyranone, often a 6-hydroxy-2H-pyran-3(6H)-one derivative, is typically achieved through an oxidative ring expansion known as the Achmatowicz rearrangement. The choice of solvent is a critical parameter that significantly influences reaction efficiency, selectivity, and the formation of byproducts. This document provides in-depth, experience-driven guidance to help you maximize your conversion rates and achieve desired product purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and insights from our application specialists.
Issue 1: Low or No Conversion of Furfuryl Alcohol
Question: I am not observing any significant conversion of my furfuryl alcohol starting material. What are the likely causes and how can I resolve this?
Answer:
Several factors related to your solvent system could be hindering the reaction. Let's break down the possibilities:
-
Incompatibility with the Oxidizing Agent: The Achmatowicz reaction requires an oxidizing agent to initiate the ring expansion. Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), N-bromosuccinimide (NBS), or even molecular oxygen under photocatalytic conditions.[1][2] Your solvent must be inert to the chosen oxidant.
-
Pro-Tip: Protic solvents like alcohols can react with certain oxidants, consuming them before they can react with the furfuryl alcohol. If you are using a highly reactive oxidant, consider switching to an aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).
-
-
Poor Solubility of Reagents: If your furfuryl alcohol or catalyst is not fully dissolved in the solvent at the reaction temperature, the reaction will be slow or incomplete.
-
Troubleshooting Step: Observe the reaction mixture for any undissolved solids. If solubility is an issue, consider a solvent or a co-solvent system with a polarity that better matches your substrates. For instance, a mixture of THF and water can be effective for certain catalytic systems.[1]
-
-
Presence of Water (in some cases): While water can be a beneficial co-solvent in some catalytic systems, in others, it can interfere with the reaction. For example, water can hydrolyze certain intermediates or react with the oxidant.[3]
-
Expert Insight: The role of water is highly context-dependent. In some photocatalytic oxidations, water acts as both the solvent and an oxygen source.[4][5] However, for reactions using reagents like NBS, strictly anhydrous conditions are often preferred. Always consult the specific literature for your chosen method.
-
Issue 2: Formation of Significant Byproducts and Polymeric Material
Question: My reaction is producing a complex mixture of byproducts and a dark, insoluble material (humin). How can I improve the selectivity towards the desired pyranone?
Answer:
The formation of byproducts and polymers is a common challenge in furfuryl alcohol chemistry, often stemming from its acid-catalyzed polymerization.[6] Your choice of solvent plays a crucial role in mitigating these side reactions.
-
Acid-Catalyzed Polymerization: Furfuryl alcohol is notoriously prone to polymerization in the presence of acid.[6] If your reaction conditions are acidic, or if acidic byproducts are formed, this can lead to the formation of insoluble polymers known as humins.
-
Solvent-Induced Side Reactions: The solvent itself can sometimes participate in side reactions. For example, using an alcohol as a solvent in an acid-catalyzed system can lead to the formation of alkyl levulinates as byproducts.[7]
-
Preventative Measure: Carefully consider the reactivity of your solvent under the reaction conditions. If you are observing solvent-derived byproducts, switching to a more inert solvent is recommended. Non-polar solvents like toluene or heptane have been shown to minimize byproduct formation in some cases.[8]
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am struggling to isolate and purify my pyranone product from the reaction mixture. What solvent-related strategies can I employ to simplify this process?
Answer:
Effective product isolation begins with thoughtful solvent selection for the reaction itself.
-
Miscibility and Extraction: Consider the miscibility of your reaction solvent with the solvent you plan to use for extraction. If your reaction is performed in a water-miscible solvent like THF or acetone, you will need to perform a solvent swap before an aqueous workup and extraction with an immiscible organic solvent like ethyl acetate or DCM.
-
Boiling Point and Removal: A solvent with a relatively low boiling point is generally easier to remove under reduced pressure. However, ensure the boiling point is high enough for the desired reaction temperature.
-
Phase-Separated Systems: An innovative approach is to use a solvent system where the product is immiscible and phase-separates during the reaction. For instance, using long-chain alkanes like nonane or decane has been shown to allow for easy separation of the more polar furfuryl alcohol product from the bulk solvent.[9] This integrated reaction-separation concept can significantly simplify downstream processing.[9]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the role of solvents in the conversion of furfuryl alcohol to pyranone.
What is the primary role of the solvent in the Achmatowicz rearrangement?
The primary role of the solvent is to dissolve the reactants and facilitate their interaction. However, its influence extends far beyond simple solubilization. The solvent can affect the reaction rate, selectivity, and even the stability of intermediates and transition states. In some cases, the solvent can actively participate in the reaction mechanism.[3]
How does solvent polarity affect the conversion?
Solvent polarity can have a complex effect on the reaction. Generally, a solvent with appropriate polarity is needed to dissolve the starting materials. For the Achmatowicz reaction, which often proceeds through polar intermediates, a moderately polar solvent can help to stabilize these species and accelerate the reaction. However, highly polar protic solvents can sometimes lead to undesired side reactions. The optimal polarity will depend on the specific oxidant and catalyst being used.
Are "green" or bio-derived solvents a viable option for this transformation?
Yes, there is a growing interest in using green and bio-derived solvents for this reaction to improve its overall sustainability. Water is an excellent green solvent and has been used successfully in some photocatalytic and electrocatalytic systems.[4][5] Other bio-derived solvents like 2-methyltetrahydrofuran (MTHF) and γ-butyrolactone (GBL) have also been explored for reactions involving furanic compounds.[8] The suitability of a green solvent will depend on its compatibility with the specific reaction conditions.
Can a co-solvent system be beneficial?
Absolutely. A co-solvent system can offer a tunable reaction environment. For example, a mixture of an organic solvent and water can sometimes provide the ideal balance of polarity to dissolve all reactants while also influencing the reaction pathway. A THF/water mixture is a common example used in NBS-mediated Achmatowicz reactions.[1]
Experimental Protocol: A General Guideline
The following is a generalized protocol for the Achmatowicz rearrangement of furfuryl alcohol. Note: This is a template and should be adapted based on the specific substrate and desired pyranone.
-
Solvent Selection and Preparation: Choose a solvent that is inert to the chosen oxidizing agent and provides good solubility for the furfuryl alcohol. If required, ensure the solvent is anhydrous by drying over appropriate molecular sieves.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the furfuryl alcohol in the selected solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired reaction temperature (often 0 °C or lower) using an ice bath or cryocooler.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., m-CPBA or NBS) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench any remaining oxidant. The quenching agent will depend on the oxidant used (e.g., a saturated solution of sodium thiosulfate for m-CPBA or NBS).
-
Workup and Extraction: If the reaction solvent is immiscible with water, wash the organic layer with an aqueous solution (e.g., saturated sodium bicarbonate, brine). If the solvent is water-miscible, remove it under reduced pressure and then dissolve the residue in an extraction solvent and water for the workup.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Data Summary
The following table summarizes the impact of different solvent systems on the conversion of furan derivatives, providing a comparative overview to guide your experimental design.
| Starting Material | Oxidant/Catalyst | Solvent(s) | Conversion (%) | Product Yield/Selectivity (%) | Reference |
| Furfural | TS-1 Catalyst | Water | - | 92% yield of 5-hydroxy-2(5H)-furanone | [10] |
| Furfuryl Alcohols | Visible Light/Photocatalyst | Aqueous Phase | 99% | 92% selectivity for 6-hydroxy-(2H)-pyranone | [5] |
| Furyl Zinc Alkoxides | N-bromosuccinimide (NBS) | THF/H₂O (4:1) | Complete | 73% yield of pyranone | [1] |
| Furfural | CuS Nanosheets (Electrocatalyst) | Water | 70.2% | 83.6% selectivity for 5-hydroxy-2(5H)-furanone | [4] |
| Furfuryl Alcohol | Methyltrioxorhenium/H₂O₂ | 2-Propanol | - | - | [2] |
Visualizing the Process
To better understand the experimental workflow and the central role of solvent selection, the following diagram illustrates the key decision points and steps involved in maximizing the conversion of furfuryl alcohol to pyranone.
Caption: Workflow for solvent selection in pyranone synthesis.
References
- An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone. Chemical Science (RSC Publishing).
- Towards the Green Synthesis of Furfuryl Alcohol in A One-Pot System from Xylose: A Review. MDPI.
- The Critical Role of Water in the Ring Opening of Furfural Alcohol to 1,2-Pentanediol. ResearchGate.
- 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate.
- A novel, environment-friendly method to prepare pyranones from furfural alcohols via photocatalytic O2 oxidation in an aqueous phase. ResearchGate.
- One-pot Catalytic Asymmetric Synthesis of Pyranones. PMC - NIH.
- Green Chemistry. RSC Publishing.
- Solvent effects in integrated reaction-separation process of liquid-phase hydrogenation of furfural to furfuryl alcohol over CuA. NSTDA.
- Enhanced conversion of furfuryl alcohol to alkyl levulinates catalyzed by synergy of CrCl3 and H3PO4. BioResources.
- Effects of solvent on the furfuryl alcohol polymerization reaction: UV Raman spectroscopy study. ResearchGate.
Sources
- 1. One-pot Catalytic Asymmetric Synthesis of Pyranones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.usp.br [repositorio.usp.br]
- 3. researchgate.net [researchgate.net]
- 4. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced conversion of furfuryl alcohol to alkyl levulinates catalyzed by synergy of CrCl3 and H3PO4 :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Towards the Green Synthesis of Furfuryl Alcohol in A One-Pot System from Xylose: A Review [mdpi.com]
- 9. nstda.or.th [nstda.or.th]
- 10. researchgate.net [researchgate.net]
Removing residual oxidants from (6R)-6-Methoxy-2H-pyran-3(6H)-one crude mixtures
Topic: Removing Residual Oxidants from (6R)-6-Methoxy-2H-pyran-3(6H)-one Crude Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address a critical bottleneck in carbohydrate and natural product synthesis: the isolation of highly sensitive pyran-3-ones.
The synthesis of (6R)-6-Methoxy-2H-pyran-3(6H)-one is typically achieved via the Achmatowicz rearrangement of a furfuryl alcohol derivative in the presence of methanol, utilizing strong oxidants such as N-Bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (mCPBA)[1]. Failure to completely remove residual oxidants or their byproducts prior to concentration inevitably leads to over-oxidation, ring-opening, or polymerization of the enone system. This guide provides field-proven, self-validating methodologies to ensure the scientific integrity of your downstream workflows.
Mechanistic Context & Workflow
Understanding the causality behind experimental degradation is the first step in troubleshooting. The enone moiety of (6R)-6-Methoxy-2H-pyran-3(6H)-one is highly electrophilic. If residual bromine species (from NBS) remain during rotary evaporation, they concentrate and induce
Mechanistic workflow of the Achmatowicz oxidation and self-validating quenching process.
Troubleshooting FAQs
Q1: My crude pyranone mixture turns dark brown and polymerizes during rotary evaporation. What is causing this?
A1: This is a classic symptom of thermal degradation catalyzed by unquenched oxidants or acidic byproducts. As the solvent evaporates, the concentration of residual NBS,
Q2: I used NBS in methanol to form the 6-methoxy derivative. Why is my aqueous workup yielding a very low product recovery?
A2: (6R)-6-Methoxy-2H-pyran-3(6H)-one is highly polar and exhibits significant water solubility. Excessive aqueous washing—especially with large volumes of dilute sodium thiosulfate—partitions the product into the aqueous phase.
Solution: Use minimal volumes of highly concentrated (10-20% w/v) aqueous
Q3: How do I efficiently remove meta-chlorobenzoic acid (mCBA) when mCPBA is used as the oxidant?
A3: mCBA is highly soluble in organic solvents like Dichloromethane (DCM) and EtOAc, meaning it will co-elute with your pyranone if not properly ionized.
Solution: After killing the residual peracid with Sodium Sulfite (
Q4: My crude mixture retains a persistent yellow/orange tint even after adding thiosulfate. Is it safe to proceed? A4: No. A persistent yellow/orange color in an NBS-mediated reaction indicates trapped hypobromite or elemental bromine. Proceeding will ruin your yield. Increase the stirring time by 15–30 minutes to allow the biphasic reduction to reach completion.
Quantitative Data: Scavenger Selection Matrix
Selecting the correct quenching agent is critical for maintaining the structural integrity of the pyran-3-one. Use the following matrix to dictate your experimental design:
| Quenching Agent | Target Oxidant | Primary Byproduct | Advantage | Disadvantage |
| Sodium Thiosulfate ( | NBS, | Tetrathionate, Bromide salts | Highly effective, rapid kinetics, standard for NBS[2]. | Requires aqueous workup; risk of polar product loss. |
| Sodium Sulfite ( | mCPBA, Peroxides | Sulfate salts | Milder than thiosulfate; excellent for peracids. | Less efficient at quenching heavy bromine contamination. |
| Dimethyl Sulfide (DMS) | Peroxides, Ozone | Dimethyl Sulfoxide (DMSO) | Volatile byproduct; easily removed under high vacuum. | Pungent odor; toxic; requires strict fume hood use. |
| Polymer-Bound | NBS, Peroxides | Polymer-bound | Completely anhydrous; isolated via simple filtration. | Expensive; slower reaction kinetics requiring longer stirring. |
Self-Validating Experimental Protocols
The following protocols are designed to be authoritative and self-validating, ensuring that no residual oxidant survives the workup phase.
Protocol A: Optimized Aqueous Quench for NBS-Mediated Reactions
Reference Standard: Adapted from 2[2] and 4[4].
-
Thermal Arrest: Upon completion of the Achmatowicz rearrangement (verified by TLC), immediately cool the reaction flask to 0 °C using an ice-water bath.
-
Reductive Quench: Slowly add a 10% w/v aqueous solution of
(approx. 2 mL per mmol of NBS used). Causality: Slow addition prevents exothermic spikes that could trigger thermal degradation of the pyranone. -
Biphasic Reduction: Stir vigorously for 15–30 minutes at room temperature. Observe the color transition from deep orange to pale yellow/colorless.
-
Self-Validation Test (Critical): Stop stirring and allow the phases to separate. Spot a drop of the organic phase onto KI-starch indicator paper.
-
If the paper turns blue-black: Active oxidants remain. Add an additional 0.5 equivalents of
and stir for 15 more minutes. -
If the paper remains unchanged: Proceed to the next step.
-
-
Neutralization: Add saturated aqueous
until the aqueous phase reaches pH ~7. This neutralizes succinimide and prevents acid-catalyzed side reactions. -
Extraction & Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C .
Protocol B: mCPBA Quench and Byproduct Clearance
Reference Standard: Adapted from3[3].
-
Peracid Reduction: Cool the crude mixture to 0 °C and add saturated aqueous
(or ) to reduce unreacted mCPBA. Stir for 20 minutes. -
Validation: Confirm the absence of peroxides using commercial peroxide test strips.
-
mCBA Deprotonation: Add an equal volume of saturated aqueous
and 10% aqueous . Stir vigorously for 30 minutes. Causality: This extended basic wash is mandatory to fully convert organic-soluble mCBA into its water-soluble sodium salt. -
Phase Separation: Extract with DCM. Dry the organic phase over
, filter, and concentrate carefully in vacuo.
Troubleshooting Decision Matrix
Use the following logical tree to navigate phase separation and persistent oxidant issues during your workup.
Troubleshooting decision matrix for residual oxidant removal and phase separation.
References
- BenchChem.Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. Semantic Scholar.
- BenchChem.Application Notes and Protocols: Ring-Opening Reactions of Furan for Organic Synthesis.
- Thieme-Connect.The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols.
- BenchChem.A Comparative Guide to Modern Pyranose Synthesis Methods.
Sources
Technical Support Center: Stereocontrolled Functionalization of 6-Methoxy and 6-Boc Pyranones
Welcome to the Technical Support Center for carbohydrate synthesis and functionalization. This guide is designed for researchers and drug development professionals working with de novo asymmetric carbohydrate synthesis, specifically focusing on the functionalization of 6-methoxy-2H-pyran-3(6H)-ones and their derivatives (Achmatowicz rearrangement products).
Below, you will find mechanistic workflows, troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols to ensure high anomeric selectivity in your syntheses.
Core Synthetic Workflow
The functionalization of pyranones requires a highly orchestrated sequence of transformations. The standard approach moves from an achiral furfuryl alcohol through an oxidative Achmatowicz rearrangement, followed by stereocenter establishment, and finally, a stereoretentive functionalization[1].
Fig 1. De novo asymmetric workflow from furfuryl alcohol to stereocontrolled glycosides.
Troubleshooting Guides & FAQs
Q1: How do I control the initial anomeric stereocenter when converting 6-hydroxy pyranones (lactols) into glycosyl donors? A1: The Achmatowicz rearrangement inherently yields a thermodynamic mixture of anomeric lactols[1]. To establish absolute stereocontrol before functionalization, utilize Dynamic Kinetic Diastereoselective Acylation (DKDA). By employing a chiral catalyst such as Birman’s tetramisole (BTM), the rapid natural epimerization of the lactol is outpaced by the selective acylation of a single anomer. This yields a stereopure 6-acyl or 6-Boc pyranone, setting the critical initial stereocenter required for downstream stereoretentive functionalization[2].
Q2: During Palladium-catalyzed glycosylation of my 6-methoxy pyranone, I am observing poor α/β selectivity. How can I improve this?
A2: Poor selectivity often stems from the reversibility of the leaving group departure. To fix this, switch your leaving group from a methoxy group to a tert-butyl carbonate (Boc) group[3]. When the Pd(0) catalyst undergoes oxidative addition with a 6-Boc pyranone, the Boc group decomposes into t-BuOH and CO₂. This gas evolution renders the step irreversible, preventing the leaving group from competing with the incoming nucleophile[1][3].
Causality Check: Ensure you are using
Q3: I am trying to perform a C-aryl glycosylation on an Achmatowicz product, but the reaction fails or yields complex mixtures. What is going wrong?
A3: For C-aryl glycosylations using arylboronic acids, the 4-keto group of the pyranone is electronically essential to activate the Pd-π-allyl complex[4]. Furthermore, phosphine ligands (like
Q4: Can I directly isomerize the Achmatowicz lactol into a functionalized sugar without going through a Pd-catalyzed step? A4: Yes. If your goal is to access deoxysugars directly without external nucleophiles, employ an Iridium-catalyzed dynamic kinetic intramolecular redox isomerization[5][6]. This internal redox process converts the α-hydroxy-δ-pyrone into a δ-hydroxy-α-pyrone framework with exclusive substrate-controlled diastereoselectivity, bypassing the need for separate activation[6].
Mechanistic Logic: The Double Inversion Pathway
The high anomeric selectivity observed in the O'Doherty Pd-catalyzed glycosylation protocol is driven by a double-inversion mechanism, resulting in net retention of the stereocenter[1][3].
Fig 2. Double inversion mechanism of Pd-catalyzed glycosylation ensuring net retention.
Quantitative Performance Data
Use the following table to select the appropriate functionalization conditions based on your desired target and leaving group.
| Reaction Type | Substrate / Leaving Group | Catalyst System | Nucleophile / Reagent | Yield (%) | Stereoselectivity |
| O-Glycosylation | 6-Boc Pyranone | Alcohols / Aglycones | 80–95% | >20:1 (Net Retention) | |
| C-Aryl Glycosylation | 6-Methoxy Pyranone | Arylboronic Acids | 75–86% | High 1,4-trans | |
| DKDA Acylation | 6-Hydroxy Pyranone | (S)-BTM | 88–91% | >20:1 (α or β) | |
| Redox Isomerization | 6-Hydroxy Pyranone | Ir-Catalyst | Intramolecular | 54–85% | Exclusive (Substrate) |
Step-by-Step Methodologies
Protocol A: Synthesis of Stereopure 6-Boc-2H-pyran-3(6H)-one via DKDA
Purpose: To establish absolute anomeric stereocontrol from a racemic lactol mixture prior to glycosylation[2].
-
Substrate Preparation: Dissolve the racemic 6-hydroxy-2H-pyran-3(6H)-one (Achmatowicz lactol) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Catalyst Addition: Add 5 mol% of (S)-BTM (Birman's tetramisole). Note: The chiral environment of BTM dictates which epimer is acylated.
-
Activation: Cool the mixture to 0 °C. Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) followed dropwise by 1.2 equivalents of Boc-anhydride (
). -
Self-Validating Reaction Phase: Stir at room temperature. The rapid epimerization of the hemiacetal allows the chiral catalyst to selectively trap one anomer. This is verifiable by the convergence of two diastereomeric lactol spots into a single product spot on TLC.
-
Isolation: Quench with saturated aqueous
, extract with DCM, dry over , and purify via flash chromatography to isolate the stereopure 6-Boc pyranone.
Protocol B: Palladium-Catalyzed Diastereoselective O-Glycosylation
Purpose: To couple the pyranone to an alcohol acceptor with complete retention of anomeric stereochemistry[1][2].
-
Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, combine
(0.06 equiv) and (0.24 equiv) in anhydrous THF. Stir for 15 minutes at room temperature to generate the active Pd(0) complex. -
Reagent Addition: Add the stereopure 6-Boc pyranone (1.0 equiv) and the alcohol acceptor (1.5 to 5.0 equiv depending on steric bulk).
-
Moisture Control: Introduce 4 Å molecular sieves. Note: This is critical to maintain strictly anhydrous conditions, preventing premature hydrolysis of the highly reactive Pd-π-allyl intermediate.
-
Self-Validating Reaction Phase: Stir the mixture at 0 °C, slowly warming to room temperature. The visible evolution of
gas acts as a built-in indicator of successful oxidative addition and irreversible leaving group departure. -
Isolation: Once gas evolution ceases and TLC indicates complete consumption of the donor, filter the mixture through a short pad of Celite. Concentrate the filtrate and purify via column chromatography.
References
- Source: nih.
- Source: acs.
- Source: researchgate.
- Source: mdpi.
- Source: nih.
- Achmatowicz rearrangement-enabled unified total syntheses of (+)
Sources
- 1. De Novo Asymmetric Achmatowicz Approach to Oligosaccharide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Survey of Recent Synthetic Applications of 2,3-Dideoxy-Hex-2-enopyranosides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Iridium-Catalyzed Dynamic Kinetic Isomerization: Expedient Synthesis of Carbohydrates from Achmatowicz Rearrangement Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Achmatowicz rearrangement-enabled unified total syntheses of (+)-passifetilactones A–C - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06982C [pubs.rsc.org]
Validation & Comparative
Comparing mCPBA vs. NBS oxidation for 6-methoxy-2H-pyran-3(6H)-one synthesis
The following guide provides a technical comparison between mCPBA and NBS oxidation strategies for the synthesis of 6-methoxy-2H-pyran-3(6H)-one, a core intermediate derived from the Achmatowicz rearrangement.
Executive Summary & Strategic Context
The synthesis of 6-methoxy-2H-pyran-3(6H)-one (often referred to as the Achmatowicz product in its methyl acetal form) is a pivotal transformation in the total synthesis of carbohydrates, macrolides, and higher-value heterocyclic scaffolds. The reaction relies on the oxidative ring expansion of furfuryl alcohol.[1]
While numerous oxidants exist (e.g.,
-
mCPBA represents the classical "Epoxidation Route." It is stereospecific and reliable on a small scale but suffers from poor atom economy and significant safety hazards (shock sensitivity) upon scale-up.
-
NBS represents the "Halogenation-Solvolysis Route." When performed in methanol, it offers a direct, one-pot entry to the 6-methoxy acetal with superior scalability and safety profiles, though it requires careful pH buffering.
This guide objectively analyzes both protocols to assist researchers in selecting the optimal pathway based on scale, safety constraints, and downstream purification needs.
Mechanistic Divergence[2]
Understanding the mechanism is critical for troubleshooting low yields or impurity profiles. The two reagents trigger the rearrangement via distinct intermediates.
Figure 1: Mechanistic Pathways (mCPBA vs. NBS)
Caption: Path A (Red) proceeds via a sensitive epoxide, often requiring a second step to install the methoxy group. Path B (Green) utilizes methanol directly as a nucleophile, streamlining the synthesis.
Performance Matrix
The following data summarizes typical performance metrics observed in laboratory settings (1–10g scale).
| Feature | mCPBA Method | NBS Method |
| Primary Mechanism | Epoxidation / Rearrangement | Halogenation / Solvolysis |
| Direct Product | 6-Hydroxy (Lactol) usually | 6-Methoxy (Acetal) |
| Reaction Time | 2 – 4 Hours | 15 – 60 Minutes |
| Typical Yield | 75 – 85% | 80 – 92% |
| Atom Economy | Poor (Generates mCBA waste) | Moderate (Generates Succinimide) |
| Safety Profile | Low (Peroxide hazard, shock sensitive) | High (Toxic, but stable) |
| Purification | Filtration (mCBA) + Chromatography | Aqueous Wash + Distillation/Column |
| Cost (Reagent) | High | Low |
| Scalability | Difficult (>100g requires specialized cooling) | Excellent (Used in kg-scale GMP runs) |
Detailed Experimental Protocols
Protocol A: The mCPBA Route (Classic)
Best for: Small-scale exploratory chemistry where mCPBA is already on the shelf and stereospecificity of the epoxide is required for other derivatives.
Critical Note: mCPBA is typically used in Dichloromethane (DCM). To obtain the 6-methoxy product, a subsequent step involving methanol and an acid catalyst (e.g., p-TsOH) is usually required, as mCPBA in pure methanol can be hazardous and lead to over-oxidation.
Step-by-Step Workflow:
-
Preparation: Dissolve furfuryl alcohol (1.0 equiv) in DCM (0.2 M). Cool the solution to 0°C under an inert atmosphere (Ar or N2).
-
Oxidation: Add mCPBA (1.1 – 1.2 equiv, 77% max purity) portion-wise over 30 minutes. Caution: Exothermic.
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.
-
Quench: Quench with saturated aqueous
to destroy excess peroxide, followed by saturated to neutralize m-chlorobenzoic acid (mCBA). -
Isolation (Intermediate): Extract with DCM, dry over
, and concentrate. This yields the 6-hydroxy intermediate.[1][2][3][4] -
Methylation (The Extra Step): Redissolve the crude residue in MeOH. Add catalytic p-TsOH (5 mol%) and stir at RT for 1 hour.
-
Final Purification: Neutralize with
, concentrate, and purify via flash column chromatography on silica gel.
Why this fails: Incomplete neutralization of mCBA can lead to acid-catalyzed decomposition of the sensitive pyranone product during concentration.
Protocol B: The NBS Route (Recommended)
Best for: Scalable synthesis of the methoxy-acetal directly in one pot.
Scientific Rationale: NBS provides a source of
Step-by-Step Workflow:
-
Preparation: Dissolve furfuryl alcohol (1.0 equiv) in dry Methanol (0.3 M).
-
Buffering: Add solid
(1.1 equiv) or Pyridine (1.1 equiv) to the solution. Cool to -78°C (for highest purity) or 0°C (standard). -
Addition: Dissolve NBS (1.1 equiv) in a minimal amount of THF or add solid NBS slowly to the methanol solution.
-
Note: The solution will turn yellow/orange.
-
-
Reaction: Stir for 30–60 minutes. The reaction is extremely fast.
-
Quench: Add saturated aqueous
(10 mL) to quench trace bromine. -
Workup: Remove methanol under reduced pressure (do not heat above 40°C). Extract the aqueous residue with
or EtOAc. -
Purification: The crude oil is often pure enough (>90%) for downstream steps. If necessary, purify via silica gel chromatography (neutralized with 1%
).
Self-Validating Check: If the reaction mixture turns dark brown/black, the buffering capacity was insufficient, and acid-catalyzed polymerization occurred. Ensure the base is added before the NBS.
Critical Analysis & Recommendation
Safety & Scalability
The mCPBA route poses significant thermal risks. Peroxides are shock-sensitive, and the exothermic nature of the epoxidation requires strictly controlled cryogenic conditions on a large scale. Furthermore, the removal of m-chlorobenzoic acid (mCBA) creates a large solid waste stream.
The NBS route is inherently safer for scale-up. The by-product, succinimide, is water-soluble and easily removed during the aqueous workup. However, NBS is toxic and should be handled in a fume hood.
Decision Workflow
Figure 2: Selection Logic for Researchers
Caption: For the specific synthesis of the 6-methoxy derivative, NBS provides a direct, one-pot advantage over the two-step mCPBA sequence.
Conclusion
For the specific synthesis of 6-methoxy-2H-pyran-3(6H)-one , the NBS/Methanol protocol is superior . It proceeds via a direct solvolysis mechanism that installs the methoxy group in situ, avoiding the isolation of the unstable hydroxy-lactol intermediate. It offers higher atom economy, lower reagent costs, and a safer thermal profile.
Recommendation: Adopt Protocol B (NBS/MeOH/NaHCO3) as the standard operating procedure. Reserve mCPBA only for substrates where halogenation is chemically incompatible (e.g., highly electron-rich aromatics sensitive to EAS).
References
-
Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of Methyl 2,3-Dideoxy-DL-Alk-2-Enopyranosides from Furan Compounds." Tetrahedron, 1971 , 27(10), 1973–1996.[2]
-
Tong, R. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products."[5] Accounts of Chemical Research, 2022 , 55(18), 2549–2564.
-
Harris, J. M.; O'Doherty, G. A. "Enantioselective Synthesis of 6-Substituted Pyran-3-ones." Tetrahedron, 2001 , 57(24), 5161–5171.
-
Niu, T.; Zhang, W. "N-Bromosuccinimide (NBS)." Synlett, 2020 , 31(04), 415–416.
-
Li, J. J. "Achmatowicz Reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014 , 2–3.
Sources
Determining optical rotation and specific rotation of (6R)-6-Methoxy-2H-pyran-3(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity.[1] Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[2] The stereoisomeric identity of an active pharmaceutical ingredient (API) is therefore a crucial quality attribute that must be rigorously controlled and verified.
(6R)-6-Methoxy-2H-pyran-3(6H)-one is a valuable chiral building block in medicinal chemistry, offering a scaffold for the synthesis of complex molecular architectures.[3] Its utility is intrinsically linked to its stereochemical purity. Polarimetry, a technique that measures the rotation of plane-polarized light by a chiral substance, stands as a fundamental and non-destructive method for confirming the enantiomeric identity and purity of such compounds.[4]
This guide presents a comprehensive protocol for the determination of the optical and specific rotation of (6R)-6-Methoxy-2H-pyran-3(6H)-one. It further contextualizes this data by comparing it with the specific rotations of other biologically relevant chiral pyranones and lactones, providing a valuable reference for researchers in the field.
The Physicochemical Principles of Optical Rotation
The phenomenon of optical activity arises from the differential interaction of a chiral molecule with the left and right circularly polarized components of plane-polarized light.[5] When a beam of plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of the light is rotated.[4] The direction and magnitude of this rotation are characteristic of the molecule's structure.
-
Dextrorotatory (+): Rotation of the plane of polarized light in a clockwise direction.[6]
-
Levorotatory (-): Rotation of the plane of polarized light in a counter-clockwise direction.[6]
The observed rotation (α) is the angle measured by the polarimeter and is dependent on several factors, including concentration, path length, temperature, and the wavelength of the light source.[7] To obtain an intrinsic, comparable value, the specific rotation ([α]) is calculated. This value is a fundamental physical property of a chiral compound under standardized conditions.[8]
Experimental Protocol: Determining the Specific Rotation of (6R)-6-Methoxy-2H-pyran-3(6H)-one
This protocol is designed to yield accurate and reproducible results, incorporating best practices for pharmaceutical analysis.[9]
Instrumentation and Materials
-
Polarimeter: A high-precision polarimeter with a sodium D-line (589 nm) light source, capable of temperature control to ±0.5 °C.
-
Polarimeter cell: 1 dm path length, quartz.
-
Solvent: HPLC-grade methanol (or other suitable, non-reactive solvent in which the compound is fully soluble).
-
Volumetric flasks and pipettes: Class A.
-
Analytical balance: Readable to ±0.0001 g.
-
(6R)-6-Methoxy-2H-pyran-3(6H)-one: Sample of high purity.
Step-by-Step Measurement Procedure
-
Instrument Preparation:
-
Power on the polarimeter and the sodium lamp, allowing at least 30 minutes for the instrument to warm up and stabilize.[9]
-
Set the temperature of the sample chamber to 20°C (or another specified temperature).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of (6R)-6-Methoxy-2H-pyran-3(6H)-one.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and dilute to the mark. Ensure complete dissolution. This yields a concentration of approximately 1 g/100 mL.
-
-
Zero Calibration (Blank Measurement):
-
Fill the polarimeter cell with the pure solvent.
-
Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and record the blank reading. This value will be used to correct the sample reading.[9]
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the cell in the polarimeter and allow the temperature to equilibrate.
-
Record the observed rotation (α). For enhanced accuracy, take at least five readings and calculate the average.[10]
-
Calculation of Specific Rotation
The specific rotation is calculated using the following formula:
[α]λT = α / (l × c)
Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
α is the corrected observed rotation in degrees (sample reading - blank reading).
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).[11]
Example Calculation:
-
Observed rotation (α): +1.50°
-
Path length (l): 1 dm
-
Concentration (c): 100 mg in 10 mL = 0.01 g/mL
-
Specific Rotation [α]D20 = 1.50 / (1 × 0.01) = +150°
Comparative Analysis with Structurally Related Compounds
| Compound | Structure | Specific Rotation [α]D | Reference |
| (6R)-6-Methoxy-2H-pyran-3(6H)-one | ![]() | To be determined experimentally | |
| (S)-(-)-5-Hydroxymethyl-2(5H)-furanone | ![]() | -144° (c=1 in H₂O) | [12] |
| (R)-(+)-Goniothalamin | ![]() | +135° (c=0.5 in CHCl₃) | |
| (R)-(+)-Argentilactone | ![]() | +45.5° (c=1 in CHCl₃) |
Note: The structures are illustrative and should be confirmed from reliable chemical databases. The specific rotation values are taken from available literature and may vary with different solvents and temperatures.
This comparison underscores that while these molecules share a core chiral lactone or pyranone structure, substitutions on the ring and the nature of the exocyclic groups significantly influence the specific rotation.
Causality and Self-Validation: Ensuring Data Integrity
Achieving trustworthy results in polarimetry requires a systematic approach that addresses potential sources of error.
Experimental Workflow for Validated Polarimetry
Caption: A validated workflow for accurate polarimetric measurements.
Troubleshooting Common Issues in Polarimetry
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unstable Readings | Temperature fluctuations; Air bubbles in the cell; Particulate matter in the solution. | Allow sample to thermally equilibrate; Carefully refill the cell, ensuring no bubbles; Filter the sample solution.[13] |
| Non-reproducible Results | Inconsistent sample preparation; Cell not properly cleaned or dried; Instrument drift. | Use calibrated volumetric glassware; Follow a strict cleaning protocol for the cell; Perform regular zero calibrations. |
| Readings Near Zero for a Chiral Compound | Low concentration; Racemic or near-racemic mixture; Low specific rotation of the compound. | Increase sample concentration; If a racemic mixture is suspected, consider chiral chromatography; Use a longer path length cell if available. |
| Observed Rotation > 180° | Highly concentrated sample of a compound with high specific rotation. | Dilute the sample and re-measure. The true rotation may be the observed value ± n(180°), where n is an integer.[14] |
Conclusion: The Power of Polarimetry in Chiral Synthesis
The determination of optical and specific rotation is an indispensable tool in the arsenal of the synthetic and medicinal chemist. For a chiral synthon like (6R)-6-Methoxy-2H-pyran-3(6H)-one, this simple yet powerful technique provides a direct window into its stereochemical identity and purity. By adhering to a rigorous, well-validated protocol and understanding the physicochemical principles at play, researchers can generate high-quality, reliable data.
The comparative data presented in this guide, while not providing a direct literature value for the target compound, offers valuable context by benchmarking against structurally related molecules. This approach, combining meticulous experimental execution with a broader understanding of chiroptical trends, empowers researchers to confidently assess the outcomes of their asymmetric syntheses and advance their drug discovery programs with a solid foundation of analytical evidence.
References
-
HINOTEK. (2025, August 20). What is a Polarimeter? Principle, Uses & Applications. Retrieved from [Link]
-
Drawell. (2025, February 14). How Polarimeters are Applied in Pharmaceutical Quality Control. Retrieved from [Link]
-
Rudolph Research Analytical. (2025, November 6). Polarimeter Requirements for the Pharmaceutical Industry. Retrieved from [Link]
-
Torontech. (2026, January 2). Interpreting Polarimeter Readings & Standards. Retrieved from [Link]
-
Drawell. (2023, April 26). Polarimetry: Applications, Advancements, and Industry Trends. Retrieved from [Link]
-
YesWeLab. (n.d.). Polarimetry: analysis of chiral substances. Retrieved from [Link]
-
MRC- Laboratory Equipment. (n.d.). How to Use a Polarimeter Effectively. Retrieved from [Link]
-
Pharma Info Nepal. (2025, October 1). Polarimetry Principle Instrumentation and Applications. Retrieved from [Link]
-
Zenodo. (2022). Effects of rotation errors on goniometric measurements. Retrieved from [Link]
-
chemeurope.com. (n.d.). Specific rotation. Retrieved from [Link]
-
Chirality and Optical Activity. (n.d.). Retrieved from [Link]
-
PubMed. (2005, April 15). (R)-Goniothalamin: total syntheses and cytotoxic activity against cancer cell lines. Retrieved from [Link]
-
The Complete Polarimeter Guide. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
PubMed. (1985, October 1). Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Retrieved from [Link]
-
IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]
-
Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]
-
Study.com. (n.d.). Specific Rotation, Equation & Calculation. Retrieved from [Link]
-
Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]
-
Practical No 3 Examination of optical rotation of solutions and determination of concentration using a saccharimeter. (n.d.). Retrieved from [Link]
-
Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
-
Optical Rotation. (n.d.). Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 6-hydroxy-6H-pyran-3-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the natural product (R)-goniothalamin and its non-natural enantiomer (S). Retrieved from [Link]
-
YouTube. (2020, October 10). Optical Activity | Chirality & Specific Rotation Calculations | Organic Chemistry 5.7. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Specific rotation – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 6-hydroxy-2H-pyran-3(6H)-one. Retrieved from [Link]
-
PubMed Central (PMC). (2022). A general method to predict optical rotations of chiral molecules from their structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, February 17). 6.4: Optical Activity - more detail. Retrieved from [Link]
-
American Elements. (n.d.). 6-Hydroxy-2H-pyran-3(6H)-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.3: Optical Activity. Retrieved from [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmainfonepal.com [pharmainfonepal.com]
- 5. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 9. longi.net [longi.net]
- 10. umw.edu.pl [umw.edu.pl]
- 11. study.com [study.com]
- 12. C-nucleosides. Part 14. Synthesis of (6S)- and (6R)-6-methoxy-6-(β-D-ribofuranosyl) pyran-3(2H,6H)-one. Potential chiral synthons, and 6-(β-D-ribofuranosyl)pyridazine-3-carboxamide, a 2-azanicotinamide C-nucleoside, from 6-hydroxy-6-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyran-3(2H,6H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. analysis.rs [analysis.rs]
- 14. Specific_rotation [chemeurope.com]
Validating Absolute Configuration of Achmatowicz Products via Mosher Ester Analysis
Executive Summary
The Achmatowicz rearrangement—the oxidative conversion of furfuryl alcohols into dihydropyranones—is a cornerstone reaction in the synthesis of carbohydrates and complex natural products. However, the resulting 6-hydroxy-2H-pyran-3(6H)-one scaffold presents a stereochemical ambiguity. While the rearrangement itself is stereospecific (transferring chirality from the furan carbinol), verifying the absolute configuration of the resulting scaffold and any subsequently generated stereocenters is critical.
The Verdict: Modified Mosher’s method (using MTPA esters) is the most robust solution-phase technique for validating these products. However, it cannot be applied directly to the raw Achmatowicz product due to the lability of the hemiacetal. This guide details the mandatory reduction strategy required to create a stable secondary alcohol "handle" for reliable stereochemical assignment.
Part 1: The Challenge & Strategic Comparison
The raw product of an Achmatowicz reaction is typically a pyranone hemiacetal . Direct stereochemical analysis of this intermediate is prone to failure for two reasons:
-
Mutarotation: The C6 hemiacetal is in equilibrium with the open-chain dicarbonyl form and the opposite anomer, making NMR assignment erratic.
-
Lack of Handles: The C3 ketone is achiral.
To use Mosher analysis, the pyranone must be chemically stabilized, typically via Luche reduction to the corresponding allylic alcohol.
Comparison of Validation Methods
| Feature | Mosher Ester Analysis | X-Ray Crystallography | Circular Dichroism (CD) | Total Synthesis Correlation |
| Primary Requirement | Secondary alcohol (solution) | Single crystal | Chromophore | Known standard |
| Speed | Fast (24–48 hours) | Slow (Days/Weeks for growth) | Fast (Minutes) | Very Slow (Weeks/Months) |
| Sample State | Solution (NMR tube) | Solid state (Lattice) | Solution | Solution |
| Reliability | High (Self-validating via | Absolute (Gold Standard) | Moderate (Model-dependent) | High (Identity match) |
| Achmatowicz Suitability | Excellent (Post-reduction) | Poor (Oils are common) | Good (Enone chromophore) | N/A for new entities |
Part 2: Deep Dive – The Mosher Method Mechanism
The Modified Mosher’s Method relies on the anisotropic shielding effect of the phenyl ring in
The Dale-Mosher Model
When a secondary alcohol reacts with
-
The C–H bond of the chiral center eclipses the carbonyl (C=O) of the ester.
-
The Phenyl (Ph) group and the Trifluoromethyl (CF
) group orient themselves to minimize steric strain. -
The Result: The phenyl ring exerts a diamagnetic shielding effect (upfield shift) on protons located "above" or "behind" its plane, depending on the configuration.
By calculating the difference in chemical shifts (
-
Positive
: Protons reside on the side of the plane shielded by the -reagent's phenyl group (Right side in standard models). -
Negative
: Protons reside on the side shielded by the -reagent's phenyl group (Left side).
Part 3: Experimental Protocol
Phase 1: Creating the "Handle" (Mandatory Pre-step)
You cannot derivatize the Achmatowicz ketone directly. You must reduce the C3 ketone to an allylic alcohol.
Reaction:
Achmatowicz Product (Enone)
-
Dissolve the pyranone (1.0 equiv) in MeOH (0.2 M).
-
Add CeCl
H O (1.1 equiv) and cool to C. -
Add NaBH
(1.1 equiv) portion-wise. -
Quench with sat. NH
Cl, extract with EtOAc, and purify via flash chromatography.-
Note: This reduction is usually highly diastereoselective (1,2-reduction), yielding the cis-alcohol (relative to the C6 substituent) due to axial attack.
-
Phase 2: Mosher Derivatization
Perform two parallel reactions: one with
Reagents:
-
Substrate: Purified Allylic Alcohol (approx. 5–10 mg per reaction).
-
Reagent:
-(-)-MTPA-Cl and -(+)-MTPA-Cl (Note: The configuration of the acid chloride is opposite to the acid due to Cahn-Ingold-Prelog priority changes). -
Base: Pyridine (dry).
-
Solvent: CDCl
(for direct NMR) or CH Cl (if purification is needed).
Step-by-Step:
-
Setup: In two separate 1-dram vials, dissolve the alcohol (0.02 mmol) in dry pyridine (0.5 mL).
-
Addition: Add
-MTPA-Cl (2.0 equiv) to Vial A. Add -MTPA-Cl (2.0 equiv) to Vial B. -
Incubation: Stir at room temperature for 12 hours under N
. -
Workup: Dilute with Et
O, wash with 1M HCl (to remove pyridine), sat. NaHCO , and brine. Dry over Na SO . -
Purification: Pass through a short silica plug (pipette column) to remove excess MTPA acid.
-
Analysis: Dissolve both samples in CDCl
and acquire H NMR (500 MHz or higher recommended).
Part 4: Data Interpretation & Visualization
Calculating
Tabulate the chemical shifts (
-
Logic:
-
If
: Protons are on the "Right" side (shielded by the phenyl group of the -ester). -
If
: Protons are on the "Left" side (shielded by the phenyl group of the -ester).
-
Workflow Diagram
Caption: Workflow for converting unstable Achmatowicz pyranones into stable Mosher esters for stereochemical validation.
Configuration Assignment Model
Caption: Interpretation of Δδ values. Substituents with positive values (L1) reside on one face, while negative values (L2) reside on the other.[1]
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][4][5] Nature Protocols, 2(10), 2451–2458.[6] Link[3]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
-
Achmatowicz, O., Bukowski, P., Szechner, B., Zwierzchowska, Z., & Zamojski, A. (1971). Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds. Tetrahedron, 27(10), 1973–1996. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][5][7][8][9][10] Chemical Reviews, 104(1), 17–118. Link
Sources
- 1. Mosher ester derivatives [sites.science.oregonstate.edu]
- 2. matilda.science [matilda.science]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to IR Spectroscopy Fingerprints for Carbonyl and Ether Groups in Pyranones
For researchers and professionals in drug development and natural product chemistry, the unambiguous characterization of heterocyclic scaffolds is paramount. Among these, pyranones—six-membered rings containing a ketone and an ether linkage—are prevalent structural motifs in a vast array of biologically active compounds. Infrared (IR) spectroscopy serves as a rapid, non-destructive first-pass analytical technique to confirm the presence of key functional groups, providing a unique "fingerprint" of the molecule.
This guide offers an in-depth analysis of the characteristic IR absorption frequencies for the carbonyl (C=O) and endocyclic ether (C-O-C) groups in 2-pyranones and 4-pyranones. We will explore the structural and electronic factors that modulate these vibrational frequencies and provide a comparative framework against other analytical techniques, empowering researchers to make informed decisions in their characterization workflow.
The Vibrational Language of Pyranones: Carbonyl and Ether Stretches
At its core, IR spectroscopy measures the vibrations of molecular bonds, which can be conceptually modeled as two masses connected by a spring.[1] The frequency of this vibration is determined by the strength of the bond (the spring's stiffness) and the masses of the connected atoms.[1][2] For pyranones, the most diagnostic vibrations are the stretching of the highly polar carbonyl group and the endocyclic ether linkage.
The Carbonyl (C=O) Signature: A Sensitive Reporter of the Ring's Electronic Environment
The C=O bond produces one of the most intense and easily identifiable absorptions in an IR spectrum due to its large change in dipole moment during vibration.[3][4] In pyranone systems, which are essentially cyclic, α,β-unsaturated esters (lactones), this peak is a powerful indicator of the molecule's electronic structure.
The typical range for a carbonyl stretch is 1650-1830 cm⁻¹.[5] For α,β-unsaturated six-membered lactones like pyranones, the expected frequency is generally found between 1715-1760 cm⁻¹ . However, this position is highly sensitive to several factors:
-
Conjugation: Delocalization of π-electrons from the ring's double bonds with the carbonyl group weakens the C=O double bond. This lowers the bond's force constant, resulting in a shift to a lower wavenumber (frequency).[3][6] Saturated ketones absorb at higher frequencies (e.g., cyclohexanone, ~1715 cm⁻¹) compared to their conjugated counterparts (e.g., acetophenone, ~1686 cm⁻¹).[6]
-
Ring Position (2-pyranone vs. 4-pyranone): The electronic environment of the carbonyl group differs between the two major pyranone isomers, leading to distinct IR fingerprints. In 2-pyranones, the carbonyl is part of an α,β-unsaturated ester system. In 4-pyranones, it's an α,β-unsaturated ketone, and the endocyclic oxygen's influence is different, often leading to slightly different absorption frequencies.
-
Substituent Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) attached to the pyranone ring can alter the electron density of the C=O bond through inductive and mesomeric (resonance) effects, causing shifts in the absorption frequency.[2][7][8] For instance, an EDG that enhances conjugation will further lower the C=O frequency.
Table 1: Comparative IR Frequencies of Carbonyl (C=O) Groups
| Compound Type | Example | Typical C=O Stretch (cm⁻¹) | Key Influencing Factors |
| 2-Pyranone | 6-Phenyl-2-pyranone | 1715 - 1740 | α,β-Unsaturation, lactone character |
| 4-Pyranone | 2,6-Dimethyl-4-pyranone | 1650 - 1680 | Extended conjugation, vinylogous ester character |
| Saturated Ketone (6-membered) | Cyclohexanone | ~1715 | No conjugation |
| Acyclic Ester | Ethyl Acetate | 1735 - 1750 | Less constrained than cyclic system |
| Saturated Lactone (6-membered) | δ-Valerolactone | ~1735 | Ring strain (minor), no conjugation |
| Aromatic Ketone | Acetophenone | 1685 - 1700 | Conjugation with aromatic ring lowers frequency[6] |
The Endocyclic Ether (C-O-C) Signature: Unraveling the Fingerprint Region
The ether linkage within the pyranone ring also gives rise to characteristic IR absorptions, primarily due to C-O-C stretching vibrations. These peaks are typically found in the complex fingerprint region (1000-1300 cm⁻¹) .
In pyranones, the ether is of a vinyl ether type (C=C-O-R), which typically exhibits a very strong asymmetric C-O-C stretching band between 1200 and 1275 cm⁻¹ .[3] A weaker symmetric stretch often appears at a lower frequency. However, these vibrations can couple with C-C stretching and C-H bending modes within the fingerprint region, making precise assignment challenging without computational support.[4] Despite this complexity, the presence of a strong, broad absorption in this region is a key piece of evidence for the pyranone scaffold.
Table 2: Comparative IR Frequencies of Ether (C-O-C) Groups
| Compound Type | Example | Typical C-O-C Stretch (cm⁻¹) | Notes |
| Pyranones | 2-Pyranone | 1200 - 1275 (strong, asymm.) | Characteristic of vinyl ethers; often coupled with other vibrations. |
| Dialkyl Ether | Diethyl Ether | ~1120 (strong) | Lacks the influence of the C=C bond. |
| Saturated Cyclic Ether | Tetrahydrofuran | ~1070 | Ring strain and lack of unsaturation shift frequency. |
A Holistic Approach: IR Spectroscopy in the Context of Other Analytical Techniques
While IR spectroscopy is invaluable for functional group identification, a comprehensive structural elucidation requires a multi-technique approach. The choice of technique depends on the specific information required.
-
Raman Spectroscopy: This technique is complementary to IR. While IR measures changes in dipole moment, Raman measures changes in polarizability.[9][10] Therefore, the highly polar C=O bond gives a strong IR signal but may be weaker in Raman. Conversely, the C=C double bonds in the pyranone ring, being less polar but highly polarizable, will produce strong Raman signals.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise atomic connectivity and stereochemistry of a molecule.[14][15] While IR confirms the presence of a carbonyl and an ether, ¹H and ¹³C NMR, along with 2D experiments like COSY and HMBC, will definitively map out the pyranone skeleton and the position of all substituents.[16][17][18]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure and composition.[19][20] It confirms the elemental formula (via high-resolution MS) but does not directly probe the nature of the chemical bonds in the way vibrational spectroscopy does.[21]
Table 3: Comparison of Key Analytical Techniques for Pyranone Characterization
| Technique | Primary Information Provided | Sample Prep. | Throughput | Key Advantage for Pyranones |
| Infrared (IR) Spectroscopy | Presence/absence of functional groups (C=O, C-O-C, C=C) | Minimal (ATR) | Very Fast | Rapid confirmation of core pyranone features. |
| Raman Spectroscopy | Vibrational modes of non-polar bonds (C=C) | Minimal | Fast | Complementary data, strong signal for the pyranone ring's C=C bonds.[12] |
| NMR Spectroscopy | Definitive molecular structure, connectivity, stereochemistry | Solution | Slow | Unambiguous structure elucidation.[14][15] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns | Minimal/LC | Fast | Confirms molecular formula and provides structural clues.[19] |
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum of a Pyranone
This protocol describes the use of a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly efficient method for analyzing solid or liquid samples.
Objective: To obtain a clean, interpretable IR spectrum of a pyranone sample, focusing on the carbonyl and fingerprint regions.
Methodology:
-
System Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This is crucial for baseline stability.
-
Open the spectral acquisition software.
-
-
ATR Crystal Cleaning (The "Why"):
-
Step: Generously wipe the ATR crystal (typically diamond or zinc selenide) with a solvent-moistened, lint-free wipe. A common choice is isopropanol or ethanol.
-
Causality: Any residue from previous samples or the environment will absorb IR radiation and contaminate your spectrum. This step ensures you are only measuring your sample.
-
-
Background Spectrum Acquisition (The "Why"):
-
Step: Once the crystal is clean and dry, lower the ATR anvil and collect a background spectrum.
-
Causality: The ambient atmosphere contains IR-active molecules like CO₂ (~2350 cm⁻¹) and water vapor (broad bands ~3400 cm⁻¹ and sharp bands ~1600 cm⁻¹). The background scan measures these environmental signals, which the software then mathematically subtracts from your sample spectrum, yielding a pure spectrum of your compound.
-
-
Sample Application:
-
Step: Place a small amount of the pyranone sample (a few milligrams for a solid, a single drop for a liquid) directly onto the center of the ATR crystal.
-
Causality: The IR beam only penetrates a few microns into the sample, so only the portion in direct contact with the crystal is measured. A small, representative sample is sufficient.
-
-
Pressure Application and Spectrum Collection:
-
Step: Lower the ATR anvil onto the sample and apply consistent pressure using the torque knob until the software indicates sufficient contact (often a "live" spectrum view will show increasing peak intensity).
-
Causality: Good contact is essential for a strong, high-quality signal. The evanescent wave of the IR beam must effectively penetrate the sample to be attenuated.
-
Step: Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Step: Once the scan is complete, use the software tools to label the peak positions (in cm⁻¹) for the strong C=O stretch and the significant peaks in the C-O-C region.
-
Step: Compare these experimental frequencies to the expected values in the literature and reference tables to confirm the presence of the pyranone core.
-
Conclusion
IR spectroscopy provides an indispensable tool for the rapid characterization of pyranones. The carbonyl (C=O) stretching frequency, typically appearing between 1650-1760 cm⁻¹, acts as a sensitive probe of the ring's electronic structure, influenced heavily by conjugation and substitution. Concurrently, the strong C-O-C stretching vibration within the 1200-1275 cm⁻¹ range confirms the endocyclic ether linkage. While not a tool for complete structure determination on its own, IR spectroscopy's speed, simplicity, and ability to provide a distinct functional group fingerprint make it a foundational technique. When used intelligently alongside complementary methods like NMR and mass spectrometry, it forms a robust workflow for any scientist working with these vital heterocyclic compounds.
References
-
7 - An explanation of electronic and steric effects on vibrational frequencies.
-
14 - Overview of NMR spectroscopy for small molecule structure elucidation.
-
11 - A comparison of the fundamental principles of IR and Raman spectroscopy.
-
16 - Example of using NMR and other techniques to elucidate a pyranone structure.
-
9 - Discussion of the selection rules for IR and Raman spectroscopy.
-
3 - Details on characteristic absorptions of carbonyl and ether groups.
-
22 - A reference database for IR spectra.
-
12 - A practical comparison of Raman and IR for chemical analysis.
-
19 - An overview of mass spectrometry for the analysis of pyranone derivatives.
-
21 - A study on the fragmentation patterns of pyranone-fused heterocycles.
-
- An introduction to IR spectroscopy, including the concept of the fingerprint region.
-
15 - A guide to using various NMR experiments for structure determination.
-
10 - A clear explanation of how IR and Raman spectroscopy work and differ.
-
13 - A comparison of IR and Raman, highlighting their different sensitivities to functional groups.
-
- A research paper with experimental and calculated IR frequencies for 2-pyranone derivatives.
-
- A study using IR, Raman, and DFT calculations to analyze 2-pyranones.
-
- Provides experimental IR data for various substituted 4-pyranones.
-
4 - Explanation of vibrational coupling in IR spectroscopy.
-
- A practical guide to identifying key peaks in an IR spectrum, including the carbonyl stretch.
-
- Detailed discussion on the carbonyl stretching region and the effect of conjugation.
-
- Overview of using IR spectra as a fingerprint for molecular identification.
-
- An educational resource on the principles of IR spectroscopy.
-
- Research article showing the use of NMR (HSQC, HMBC) for pyranone structure elucidation.
-
8 - A document detailing factors that affect IR spectral frequencies, including electronic effects.
-
2 - Explanation of how bond strength and atomic mass influence vibrational frequency.
-
- Example of GC-MS used to identify a pyranone derivative in a natural extract.
-
- An intuitive explanation of the physical basis for IR spectroscopy.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. davuniversity.org [davuniversity.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. bhu.ac.in [bhu.ac.in]
- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 10. Spectroscopy Techniques | IR vs Raman Spectroscopy [bcluae.com]
- 11. photothermal.com [photothermal.com]
- 12. mt.com [mt.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. NMR spectroscopy, X-ray crystallographic, and molecular modeling studies on a new pyranone from Haloxylon salicornicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. 2H-Pyran-2-one, tetrahydro-4-methyl- [webbook.nist.gov]
Safety Operating Guide
(6R)-6-Methoxy-2H-pyran-3(6H)-one proper disposal procedures
[1]
Executive Summary
Immediate Action Required: Treat (6R)-6-Methoxy-2H-pyran-3(6H)-one as a Hazardous Organic Waste . Do not dispose of down the drain or in general trash.[1]
This compound, commonly known as an Achmatowicz rearrangement product, contains a sensitive acetal functionality and a reactive enone system. Improper disposal can lead to uncontrolled hydrolysis or polymerization in waste containers.[1] The gold standard for disposal is high-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Analysis
Understanding the molecule is the first step in safe disposal.[1]
| Property | Data | Relevance to Disposal |
| Chemical Name | (6R)-6-Methoxy-2H-pyran-3(6H)-one | Official manifest descriptor.[1][2][3][4][5] |
| Functional Groups | Enone: Susceptible to Michael additions (polymerization risk).[1] Acetal: Acid-sensitive (hydrolysis risk).[1] | |
| Physical State | Solid (low melting) or Oil | Determines packaging (drum vs. pail).[1] |
| Solubility | Soluble in polar organic solvents (DCM, MeOH, EtOAc) | Use compatible solvents for rinsing.[1] |
| Stability | Acid-sensitive; Oxidizer-sensitive | CRITICAL: Do not mix with acidic waste streams.[1] |
The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that safety protocols are dictated by molecular structure.
-
Acetal Sensitivity: The methoxy group at C6 is an acetal.[1] In the presence of strong acids (common in waste streams), this ring will open, releasing methanol and generating reactive acyclic aldehydes. This can pressurize waste containers.[1]
-
Enone Reactivity: The double bond conjugated with the ketone is an electrophile.[1] If mixed with strong nucleophiles (amines, thiols) in a waste drum, it can undergo exothermic Michael addition, creating "hot spots" in the drum.
Pre-Disposal Stabilization
Before this chemical leaves your bench, it must be rendered stable for transport.
A. For Pure Substance (Expired/Unused Stock)[1]
-
Solid State: If the material is solid, keep it in its original container if possible.[1] If transferring, use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]
-
Liquid/Oil State: Do not dilute unnecessarily. Bulking agents increase disposal costs.[1]
B. For Reaction Mixtures (Crude Waste)
If the compound is part of a reaction mixture (e.g., post-Achmatowicz rearrangement):
Waste Stream Classification (RCRA)
Proper coding ensures regulatory compliance.[1]
Although (6R)-6-Methoxy-2H-pyran-3(6H)-one is not explicitly listed on the EPA P-list or U-list, it must be characterized by its properties.[1]
-
Primary Classification: Non-Halogenated Organic Waste .[1]
-
EPA Waste Codes (Likely):
Segregation Rule:
-
COMPATIBLE: Alcohols, Ketones, Esters, Ethers.[1]
-
INCOMPATIBLE: Strong Acids (HCl, H2SO4), Strong Oxidizers (Peroxides, Nitric Acid).
Step-by-Step Disposal Protocol
Phase 1: Packaging
-
Select Container: Use an amber glass bottle or an HDPE carboy. Avoid metal cans if the mixture is potentially acidic (corrosion risk).[1]
-
Solvent Rinse: If disposing of empty vials, triple rinse with Acetone or Ethanol.[1] Collect rinsate into the "Non-Halogenated Organic Waste" container.[1]
-
Deface Labels: If using the original bottle, cross out the commercial label but clearly write "WASTE" above it.[1]
Phase 2: Labeling
Attach a hazardous waste tag with the following details:
-
Constituents: "(6R)-6-Methoxy-2H-pyran-3(6H)-one" (Do not use abbreviations like "Achmatowicz product").[1]
-
Hazards: Check "Flammable" (if in solvent) and "Irritant/Toxic."[1]
Phase 3: Satellite Accumulation
Store the container in your lab's Satellite Accumulation Area (SAA).[1]
-
Secondary Containment: The bottle must sit in a tray capable of holding 110% of the volume.[1]
-
Closed Lid: Keep the cap tightly closed unless adding waste.[1] Funnels must be removed immediately after use.[1]
Phase 4: Final Handoff
Contact your institution's EHS (Environmental Health & Safety) or licensed waste contractor (e.g., Clean Harbors, Veolia) for pickup. The ultimate fate of this molecule is Fuel Blending or Incineration .[1]
Decision Workflow (Visualization)
The following diagram outlines the logical decision tree for disposing of this specific compound, ensuring segregation from incompatible streams.
Caption: Decision logic for segregating pyranone waste. Note the critical steps for quenching oxidizers and neutralizing acidity to prevent container pressurization.
Emergency Procedures
Spill Response (Small Scale < 500 mL)
-
Evacuate & Ventilate: Remove ignition sources. This compound is organic and potentially combustible.[1][6]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]
-
Containment: Use a standard organic spill kit (vermiculite or clay absorbent).[1]
-
Note: Do not use paper towels alone, as high surface area can increase evaporation rates of associated solvents.[1]
-
-
Cleanup: Scoop absorbed material into a sealable bag/container. Label as "Debris from [Chemical Name] Spill."
-
Decontamination: Wash the surface with a mild soap solution.[1]
Exposure Response[1][2][3][4]
References
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 10855419, 6-hydroxy-2H-pyran-3(6H)-one. (Note: General pyranone safety data extrapolated from structural analogs).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Personal protective equipment for handling (6R)-6-Methoxy-2H-pyran-3(6H)-one
As a Senior Application Scientist, I frequently oversee the implementation of synthetic routes involving complex chiral building blocks. When working with (6R)-6-Methoxy-2H-pyran-3(6H)-one (CAS: 60249-17-4)—a highly versatile intermediate often derived via the [1]—standard laboratory safety protocols are insufficient.
This pyranulose derivative is not merely a benign intermediate; its molecular architecture features an α,β-unsaturated ketone (enone) and a methoxy acetal moiety. To handle this compound safely and effectively, we must move beyond generic Safety Data Sheets (SDS) and understand the chemical causality driving our operational choices.
Here is the comprehensive, self-validating safety and operational guide for handling (6R)-6-Methoxy-2H-pyran-3(6H)-one.
Mechanistic Hazard Profile & Causality
To design a robust safety protocol, we must first understand why this compound is hazardous based on its structural reactivity:
-
Electrophilic Reactivity (Skin/Eye Hazard): The enone system is a potent Michael acceptor. If it contacts unprotected skin or ocular tissue, it can rapidly alkylate nucleophilic thiol groups (such as cysteine residues) in cellular proteins. This leads to severe irritation, chemical burns, and long-term sensitization ()[2].
-
Auto-oxidation (Explosion/Peroxide Hazard): The cyclic methoxy acetal structure is highly susceptible to radical-mediated auto-oxidation when exposed to ambient light and atmospheric oxygen. Over time, this generates shock-sensitive hydroperoxides, posing a severe explosion risk during concentration or distillation.
-
Volatility and Respiratory Toxicity: With a molecular weight of 128.13 g/mol , the compound exhibits sufficient vapor pressure to cause acute respiratory tract irritation if handled outside of proper engineering controls ().
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. The electrophilic nature of the enone requires specific barrier materials to prevent dermal penetration.
| PPE Category | Specification / Material | Quantitative Metric / Justification |
| Hand Protection | Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) | >240 min breakthrough time for cyclic ethers/ketones. Latex offers <10 min protection against electrophilic organics. |
| Eye Protection | Snug-fitting Chemical Splash Goggles | Must meet ANSI Z87.1 standards. A full face shield is required for handling volumes >50 mL. |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex/Cotton) | Protects against static discharge ignition of solvent vapors during transfers. |
| Respiratory | ABEK1P3 Filter Cartridge (if outside hood) | Captures organic vapors (boiling point >65°C) and particulates during emergency spill cleanup. |
Operational Plan & Handling Protocol
Every protocol must be a self-validating system. The following steps ensure both operator safety and the stereochemical integrity of your reagent.
Step 1: Pre-Handling Peroxide Validation
Causality: Acetals form peroxides over time. Never heat, concentrate, or initiate a reaction with this compound without validating its peroxide levels. High peroxides not only pose an explosion risk but also indicate degradation of the (6R) stereocenter.
-
Transfer 1 mL of the (6R)-6-Methoxy-2H-pyran-3(6H)-one solution into a test vial within a certified, high-flow fume hood.
-
Dip a quantitative peroxide test strip (e.g., Quantofix) into the aliquot for 1 second.
-
Wait 15 seconds and compare the colorimetric change to the scale.
-
Validation Check: If peroxides exceed 20 ppm , do not proceed. Quench the batch immediately by stirring with a 10% w/v aqueous ferrous sulfate (
) solution for 30 minutes.
Step 2: Inert Atmosphere Setup
Causality: Excluding oxygen prevents auto-oxidation and preserves the compound's structural integrity.
-
Purge a flame-dried Schlenk flask with high-purity Argon for 15 minutes.
-
Transfer the pyranone using a gas-tight syringe equipped with a stainless-steel needle to avoid introducing ambient air.
-
Maintain a positive Argon pressure (via a bubbler) during all subsequent reagent additions.
Step 3: Reaction Quenching and Post-Handling
Causality: Unreacted enones must be deactivated before waste disposal to prevent dangerous cross-reactivity (e.g., exothermic aza-Michael additions) in waste carboys.
-
Cool the completed reaction mixture to 0°C using an ice bath.
-
Slowly add a mild nucleophile or reducing agent (e.g., saturated aqueous sodium bicarbonate or a dilute thiol wash) to quench the electrophilic enone system.
-
Verify the complete consumption of the starting material via Thin Layer Chromatography (TLC) before transferring the mixture to waste.
Spill Management & Disposal Plan
In the event of a spill, immediate containment is critical to prevent inhalation exposure and environmental contamination.
Spill Response Step-by-Step:
-
Evacuate and Ventilate: Alert nearby personnel and maximize fume hood exhaust. If the spill occurs outside the hood, immediately don a half-mask respirator equipped with an ABEK1P3 cartridge.
-
Neutralization: Cover the spill with a 1:1 mixture of sand and sodium bisulfate. This absorbs the liquid and mildly acidifies the environment, which accelerates the decomposition of any trace peroxides.
-
Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.
-
Decontamination: Wash the spill area with a 5% sodium hypochlorite (bleach) solution, followed by copious amounts of water, to fully oxidize any residual organic material.
Waste Disposal Segregation:
-
Organic Waste: Route to a halogen-free organic waste carboy (unless halogenated solvents like DCM were utilized in your specific reaction).
-
Aqueous Waste: Must be pH neutralized (pH 6-8) before disposal. Crucial: Do not mix unquenched pyranone waste with amine-containing waste streams.
Process Flow Visualization
Fig 1: Safety validation and operational workflow for handling pyranone derivatives.
References
-
Title: Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products Source: Accounts of Chemical Research (ACS Publications) URL: [Link]
-
Title: 3,6-dihydro-2H-pyran-3-one | CID 4672596 Source: PubChem URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




